5-Octyl D-Glutamate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-amino-5-octoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Octyl D-Glutamate: A Tool for Intracellular D-Glutamate Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Octyl D-Glutamate is a synthetic, cell-permeable ester derivative of the D-isomeric form of the amino acid glutamate. Its primary and most critical function in a research context is to serve as a pro-drug, efficiently delivering D-glutamate across the cell membrane. Once inside the cell, it is hydrolyzed by ubiquitous intracellular esterases, releasing free D-glutamate and thereby elevating its intracellular concentration.[1] This unique property makes this compound an invaluable tool for investigating the diverse and often subtle roles of intracellular D-glutamate in cellular physiology and pathophysiology, particularly within the central nervous system. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental considerations, and its role in elucidating D-glutamate signaling.
Introduction to this compound
This compound is a stable, crystalline solid at room temperature.[1] The addition of the octyl ester group to the 5-carboxyl position of D-glutamic acid significantly increases its lipophilicity, facilitating its passive diffusion across the lipid bilayer of cell membranes—a feat not readily achieved by the polar D-glutamate molecule itself.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | D-Glutamic acid, 5-octyl ester; 5-Octyl ester D-glutamic acid | [1] |
| CAS Number | 149332-65-0 | [1] |
| Molecular Formula | C₁₃H₂₅NO₄ | [1] |
| Molecular Weight | 259.4 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% (commercially available) | |
| Solubility | Methanol (1 mg/ml, heated) | |
| SMILES | CCCCCCCCOC(CC--INVALID-LINK--C(O)=O)=O | |
| InChI Key | UCDDOKSXLQWTOD-UHFFFAOYSA-N |
Primary Function and Mechanism of Action
The principal function of this compound is to act as a delivery vehicle for D-glutamate into the intracellular space. The mechanism is a two-step process:
-
Cellular Uptake: Due to its esterified form, this compound can passively diffuse across the cell membrane.
-
Intracellular Hydrolysis: Once inside the cytoplasm, the ester bond is cleaved by non-specific intracellular esterases. This enzymatic action releases free D-glutamate and octanol.
This process allows for a controlled and sustained increase in the intracellular concentration of D-glutamate, enabling researchers to study its downstream effects in a time-dependent manner.
The Role of Intracellular D-Glutamate
While L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, the roles of D-amino acids, including D-glutamate, are an expanding area of research. D-glutamate is known to be a component of the bacterial cell wall and is present in certain foods. In mammals, the metabolic pathways of D-glutamate are not fully elucidated, and it is not a substrate for D-amino acid oxidase (DAAO), the primary enzyme for D-amino acid degradation.
The experimental elevation of intracellular D-glutamate using this compound can help to investigate several potential roles:
-
Neuromodulation: Once liberated intracellularly, D-glutamate could potentially be transported out of the cell and act as a neuromodulator on synaptic receptors, such as the NMDA receptor. The NMDA receptor requires a co-agonist, such as D-serine or glycine, to be activated by L-glutamate. While D-serine is considered the primary endogenous co-agonist at many synapses, the role of D-glutamate in this context is an area of active investigation.
-
Intracellular Signaling: D-glutamate may have direct intracellular targets that are distinct from its extracellular receptor-mediated effects. These could include enzymes or other proteins involved in cellular metabolism and signaling.
-
Metabolic Precursor: Intracellular D-glutamate could potentially be converted into other molecules with biological activity.
Experimental Protocols and Considerations
While specific experimental protocols will vary depending on the cell type and research question, the following provides a general framework for the use of this compound.
Preparation of Stock Solutions
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as methanol or DMSO. Gentle heating may be required for complete dissolution. It is crucial to determine the tolerance of the specific cell line or preparation to the chosen solvent and to include a vehicle control in all experiments.
Determining Optimal Concentration
The optimal concentration of this compound must be determined empirically for each experimental system. A dose-response study is recommended to identify a concentration that elicits the desired biological effect without causing significant toxicity. Based on studies with similar glutamate derivatives and general cell culture practices, a starting concentration range of 1-100 µM is often used.
Table 2: Example Dose-Response Data for Glutamate-Induced Effects
| Glutamate Concentration (µM) | Neuronal Cell Death (%) | Intracellular Ca²⁺ Increase (nM) | Reference |
| 5 | - | 25.6 ± 8.1 | |
| 10 | - | 49.9 ± 8.7 | |
| 20 | 58 ± 5.98 | - | |
| 30 | - | - | |
| 40 | 72 ± 6.45 | - | |
| 60 | - | - | |
| 80 | 71 ± 6.64 | - | |
| 100 | 83.9 ± 6.4 | - |
Note: This table presents example data for L-glutamate to illustrate typical concentration ranges for eliciting biological responses. Similar dose-response experiments should be conducted for this compound.
Measurement of Intracellular D-Glutamate
To confirm the efficacy of this compound treatment, it is essential to measure the resulting increase in intracellular D-glutamate concentrations. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.
General Protocol for HPLC Analysis of Intracellular D-Glutamate:
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using an appropriate buffer.
-
Deproteinization: Proteins in the cell lysate are precipitated, typically with an acid such as trichloroacetic acid, and removed by centrifugation.
-
Derivatization: As amino acids themselves are not easily detectable by standard HPLC detectors, the supernatant containing the free amino acids is derivatized with a fluorescent or UV-absorbing tag. Chiral derivatizing agents are necessary to distinguish between D- and L-glutamate.
-
Chromatographic Separation: The derivatized amino acids are separated on an HPLC column.
-
Detection and Quantification: The concentration of the derivatized D-glutamate is determined by comparing its peak area to that of a standard curve.
Potential Signaling Pathways of D-Glutamate
The signaling pathways influenced by an increase in intracellular D-glutamate are a key area of investigation. The following diagram illustrates a hypothetical workflow for studying these pathways.
Synthesis of this compound
For research groups with synthetic chemistry capabilities, this compound can be prepared from D-glutamic acid. A general approach involves the esterification of the γ-carboxyl group of D-glutamic acid with octanol.
General Synthetic Protocol:
-
Protection of the α-amino and α-carboxyl groups: To ensure regioselective esterification of the γ-carboxyl group, the α-amino and α-carboxyl groups of D-glutamic acid are typically protected.
-
Esterification: The protected D-glutamic acid is then reacted with octanol in the presence of a coupling agent or under acidic conditions to form the octyl ester at the γ-position.
-
Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final product, this compound.
Note: Specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized.
Conclusion
This compound is a powerful and specific tool for the experimental manipulation of intracellular D-glutamate levels. Its use allows for the detailed investigation of the roles of this D-amino acid in a variety of biological processes, from neuromodulation to intracellular signaling. Careful experimental design, including appropriate controls and analytical validation, is crucial for obtaining robust and interpretable results. As our understanding of the "D-amino acid world" continues to expand, compounds like this compound will be at the forefront of new discoveries in cellular and molecular neuroscience.
References
5-Octyl D-Glutamate chemical structure and properties
An In-depth Technical Guide to 5-Octyl D-Glutamate
This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from chemical supplier data, foundational literature on glutamate signaling, and established chemical synthesis methodologies.
Chemical Structure and Properties
This compound is the D-enantiomer of glutamic acid esterified at the C5 (gamma) carboxyl group with an octyl chain. This modification increases the molecule's lipophilicity, rendering it cell-permeable.
Chemical Identifiers
-
IUPAC Name: (2R)-2-amino-5-octoxy-5-oxopentanoic acid
-
Synonyms: D-glutamic acid 5-octyl ester, 5-Octyl ester D-glutamic acid[1]
-
CAS Number: 149332-65-0[1]
-
SMILES: CCCCCCCCOC(=O)CC--INVALID-LINK--C(=O)O[1]
-
InChI Key: UCDDOKSXLQWTOD-UHFFFAOYSA-N[1]
Physicochemical Data
Quantitative data for this compound is limited in published literature. The following table summarizes available data for the compound and its shorter-chain analogs for comparison.
| Property | This compound | γ-Ethyl L-Glutamate[2] | γ-n-Butyl L-Glutamate |
| Molecular Formula | C₁₃H₂₅NO₄ | C₇H₁₃NO₄ | C₉H₁₇NO₄ |
| Molecular Weight | 259.34 g/mol | 175.18 g/mol | 203.24 g/mol |
| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point (°C) | Data not available | 179.9 - 180.3 | 176.8 - 177.3 |
| Solubility | Soluble in heated methanol (~1 mg/mL) | Data not available | Data not available |
| Storage Temperature | -20°C | Ambient | Ambient |
| Purity (Typical) | ≥98% | N/A | N/A |
Synthesis and Formulation
Experimental Protocol: Synthesis
This protocol is adapted from the methodology described for lower alkyl esters of glutamic acid.
Materials:
-
D-Glutamic Acid
-
1-Octanol (Anhydrous)
-
Sulfuric Acid (H₂SO₄), ~100%
-
Diethylamine
-
Ethanol (Anhydrous) for washing
-
Reaction vessel with stirring and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 100% sulfuric acid in anhydrous 1-octanol.
-
Esterification: Add D-glutamic acid to the acidic alcohol solution. The typical molar ratio would be approximately 1 mole of glutamic acid to 0.8 moles of sulfuric acid in a sufficient volume of 1-octanol.
-
Reaction Conditions: Stir the mixture at a controlled temperature, for example, 45°C, for approximately 4 to 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, prepare a solution of diethylamine in anhydrous ethanol. Add this basic solution to the reaction mixture until it tests faintly alkaline. This neutralizes the acid catalyst and causes the product to precipitate.
-
Isolation and Purification: Cool the mixture to approximately 20-30°C and filter the precipitate. Wash the collected solid with hot ethanol to remove any unreacted starting materials and salts.
-
Drying: Dry the final product, this compound, under vacuum.
Protocol: Preparation of Stock Solutions
For biological experiments, proper preparation of stock solutions is critical.
-
Solvent Selection: As per supplier data, this compound is soluble in heated methanol at approximately 1 mg/mL. For cell culture applications, DMSO is also a common solvent for lipophilic compounds, though its suitability should be empirically determined.
-
Preparation:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the appropriate volume of solvent (e.g., methanol). Gently warm the solution if necessary to fully dissolve the compound.
-
Purge the solution with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
-
Storage: Store the stock solution at -20°C. Supplier data suggests stability for at least 4 years under these conditions.
Biological Activity and Mechanism of Action
The primary biological function of this compound is to serve as a pro-drug, delivering D-glutamate across the cell membrane. The octyl ester group enhances lipid solubility, facilitating passive diffusion into the cytoplasm.
Intracellular Hydrolysis and D-Glutamate Release
Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing free D-glutamate and 1-octanol. This mechanism effectively bypasses the cell membrane's general impermeability to charged amino acids, allowing for a targeted increase in the intracellular concentration of D-glutamate.
References
The Hypothetical Mechanism of Action of 5-Octyl D-Glutamate in Neuronal Cells: A Technical Guide for Researchers
Disclaimer: As of November 2025, there is a notable absence of published scientific literature detailing the direct mechanism of action, quantitative pharmacological data, or specific experimental applications of 5-Octyl D-Glutamate in neuronal cells. This technical guide, therefore, presents a hypothetical mechanism of action based on the known properties of its constituent molecule, D-glutamate, and the principles of neuropharmacology. The experimental protocols provided are established methods that would be necessary to validate the proposed mechanism.
Introduction
This compound is a cell-permeable derivative of D-glutamic acid. Its structure suggests a primary function as a pro-drug, designed to deliver D-glutamate into the intracellular environment of neuronal cells. The core of its proposed mechanism of action lies in the enzymatic cleavage of the octyl ester bond by intracellular esterases, leading to an increase in the cytoplasmic concentration of D-glutamate. This guide will explore the putative downstream effects of elevated intracellular D-glutamate on neuronal signaling, with a focus on its potential interaction with the N-methyl-D-aspartate (NMDA) receptor.
Proposed Mechanism of Action
The central hypothesis is that this compound acts as a tool to transiently elevate intracellular D-glutamate, which can then modulate neuronal function, primarily through its action as a co-agonist at the NMDA receptor.
Intracellular Hydrolysis
Upon crossing the neuronal cell membrane, this compound is presumed to be hydrolyzed by non-specific intracellular carboxylesterases. This enzymatic action cleaves the octyl ester, releasing D-glutamate and octanol. The rate of this hydrolysis is a critical, yet undetermined, factor that would dictate the temporal and concentration profile of intracellular D-glutamate.
Figure 1: Proposed intracellular hydrolysis of this compound.
Interaction with the NMDA Receptor
The primary target for the liberated D-glutamate is hypothesized to be the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. While glycine and D-serine are the canonical co-agonists, D-glutamate may also bind to this site, facilitating the opening of the NMDA receptor channel in the presence of the primary agonist, L-glutamate. The potency of D-glutamate as a co-agonist relative to glycine and D-serine is a key area for experimental investigation.
Figure 2: Hypothetical co-agonist action of D-Glutamate at the NMDA receptor.
Downstream Signaling and Electrophysiological Effects
The activation of NMDA receptors leads to an influx of Ca²⁺ ions, a critical second messenger in neurons. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases, gene expression changes, and modulation of synaptic plasticity (e.g., Long-Term Potentiation or Long-Term Depression). Electrophysiologically, this would manifest as an enhancement of NMDA receptor-mediated currents.
Quantitative Data (Hypothetical and Comparative)
As no direct quantitative data for this compound or D-glutamate at the NMDA receptor is available, the following table presents known values for related compounds to provide a framework for future experiments.
| Compound | Receptor/Enzyme | Parameter | Value | Reference |
| D-Glutamate | NMDA Receptor | Binding Affinity (Kd) | To be determined | |
| EC50 | To be determined | |||
| D-Serine | NMDA Receptor | EC50 | ~1-3 µM | [1] |
| Glycine | NMDA Receptor | Binding Affinity (Kd) | ~40 nM | [2] |
| EC50 | <1 µM | [1] | ||
| L-Glutamate | NMDA Receptor | EC50 | ~2.3 µM |
Experimental Protocols
To validate the proposed mechanism of action, a series of experiments are required. The following are detailed protocols for key investigations.
Primary Neuronal Culture
Objective: To obtain healthy neuronal cultures for subsequent experiments.
Protocol:
-
Preparation of Culture Plates: Coat sterile glass coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry.
-
Tissue Dissection: Euthanize embryonic day 18 (E18) rat pups and dissect hippocampi or cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Stop the reaction with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate the cells onto the prepared coverslips at a density of 2 x 10⁵ cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. Change half of the medium every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents in response to D-glutamate.
Protocol:
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on an inverted microscope. Perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply L-glutamate (100 µM) with and without varying concentrations of D-glutamate (generated by application of this compound or directly applied) to isolate and measure NMDA receptor currents. The use of AMPA receptor antagonists (e.g., CNQX) is necessary to isolate NMDA receptor currents.
-
Figure 3: Workflow for whole-cell patch-clamp electrophysiology.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium in response to D-glutamate.
Protocol:
-
Dye Loading: Incubate cultured neurons with Fura-2 AM (2-5 µM) in culture medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with external solution to remove excess dye.
-
Imaging Setup: Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a ratiometric imaging system.
-
Image Acquisition: Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Experiment: Record a baseline fluorescence ratio. Perfuse the cells with a solution containing L-glutamate and subsequently with a solution containing both L-glutamate and this compound.
-
Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Figure 4: Workflow for intracellular calcium imaging.
Conclusion and Future Directions
The proposed mechanism of action for this compound in neuronal cells is plausible but requires rigorous experimental validation. Key future research should focus on:
-
Determining the intracellular hydrolysis rate of this compound: This is paramount to understanding its utility as a research tool.
-
Quantifying the binding affinity and potency of D-glutamate at the NMDA receptor co-agonist site: This will clarify its physiological relevance.
-
Investigating the effects of this compound on synaptic plasticity: Studies on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) would provide insight into its functional consequences.
-
Assessing potential neurotoxic effects: High concentrations of any glutamate receptor agonist can be excitotoxic, and this needs to be carefully evaluated.
This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to begin their investigation into the neuronal effects of this compound. The provided protocols and hypothetical models serve as a starting point for designing experiments that will elucidate the true mechanism of action of this compound.
References
Physicochemical properties of 5-Octyl D-Glutamate for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant biological signaling pathways of 5-Octyl D-Glutamate. This compound serves as a valuable research tool for the intracellular delivery of D-glutamate, a key neuromodulator.
Core Physicochemical Properties
This compound is a cell-permeable derivative of D-glutamic acid. The addition of the octyl ester group increases its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, endogenous esterases cleave the ester bond, releasing D-glutamate.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅NO₄ | [2][3] |
| Molecular Weight | 259.34 g/mol | [4] |
| CAS Number | 149332-65-0 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | 1 mg/mL in heated methanol | |
| Predicted pKa (Acidic) | 4.15 ± 0.10 | ChemAxon |
| Predicted pKa (Basic) | 8.98 ± 0.14 | ChemAxon |
| Predicted logP | 2.59 | ChemAxon |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis, purification, and analysis of long-chain amino acid esters and provide a framework for working with this compound.
Synthesis of this compound
This procedure is based on the Fischer esterification of D-glutamic acid with 1-octanol.
Materials:
-
D-Glutamic acid
-
1-Octanol
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous toluene or a similar aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Suspend D-glutamic acid in an excess of 1-octanol and an appropriate solvent like toluene.
-
Slowly add thionyl chloride or a catalytic amount of sulfuric acid to the mixture at 0°C.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the compound using a suitable gradient of acetonitrile in water.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 210-220 nm).
-
Collect the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons of the octyl chain, the glutamate backbone, and the amine and carboxylic acid groups.
-
¹³C NMR: Resonances for the carbons of the octyl chain, the glutamate backbone, and the ester carbonyl group.
Intracellular Delivery of D-Glutamate
This protocol provides a general guideline for using this compound to increase intracellular D-glutamate concentrations in cell culture.
Materials:
-
Cultured cells of interest
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Dilute the stock solution to the desired final concentration in the cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell type and experimental question.
-
Replace the existing medium of the cultured cells with the medium containing this compound.
-
Incubate the cells for a sufficient period to allow for cellular uptake and enzymatic hydrolysis of the ester. This time will vary depending on the cell type and experimental conditions.
-
Proceed with the downstream experimental assays to assess the effects of increased intracellular D-glutamate.
Biological Signaling Pathways
Upon entering the cell, this compound is hydrolyzed by intracellular esterases to release D-glutamate. D-glutamate is an important neuromodulator that primarily interacts with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.
D-Glutamate and NMDA Receptor Signaling
The activation of the NMDA receptor by D-glutamate (acting as a co-agonist with glutamate) is a critical event in synaptic plasticity and neuronal signaling.
Caption: Intracellular conversion of this compound and subsequent NMDA receptor activation.
Experimental Workflow for Studying Intracellular D-Glutamate Effects
The following diagram outlines a typical workflow for investigating the cellular effects of D-glutamate delivered via this compound.
Caption: A generalized workflow for investigating the effects of this compound in cell-based assays.
References
The Advent of 5-Octyl D-Glutamate: A Technical Guide to a Tool for Neuromodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Octyl D-Glutamate is a synthetic, cell-permeable derivative of the non-proteinogenic amino acid D-glutamate. While not a therapeutic agent itself, it serves as a critical research tool for investigating the physiological roles of D-glutamate in the central nervous system and other tissues. This technical guide provides a comprehensive overview of the inferred historical background, discovery, and detailed experimental protocols related to this compound, designed for researchers, scientists, and drug development professionals. Due to the absence of a singular "discovery" publication for this specific compound, its development is presented within the broader context of advancements in D-amino acid neurobiology and the strategic design of cell-permeable prodrugs.
Historical Background and Inferred Discovery
The development of this compound is intrinsically linked to the evolving understanding of D-amino acids in the mammalian central nervous system. Historically, D-amino acids were largely considered anomalies in mammals, with L-amino acids being the exclusive building blocks of proteins. However, the discovery of significant concentrations of endogenous D-serine and D-aspartate in the brain challenged this dogma, revealing their roles as important signaling molecules.[1][2]
The scientific community's interest in D-glutamate, in particular, grew with the understanding of its potential role as a neuromodulator, distinct from its well-characterized L-enantiomer, the primary excitatory neurotransmitter in the brain.[3][4][5] Research into D-amino acids suggested their involvement in synaptic plasticity, neurodevelopment, and various pathological conditions.
A significant hurdle in studying the intracellular functions of D-glutamate was its limited ability to cross cell membranes. This necessitated the development of chemical tools that could efficiently deliver D-glutamate into the cytoplasm of cells. The "prodrug" approach, a well-established strategy in pharmacology to enhance the bioavailability of therapeutic agents, offered a logical solution. This approach involves chemically modifying a molecule to improve its permeability, with the modifying group being cleaved off by intracellular enzymes to release the active compound.
The synthesis of this compound can, therefore, be seen as a rational design stemming from these research needs. The addition of an octyl ester to the 5-carboxyl group of D-glutamate increases its lipophilicity, facilitating its passage across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. This strategy allows for the controlled elevation of intracellular D-glutamate levels, enabling researchers to probe its downstream effects. While a specific date or laboratory for its first synthesis is not prominently documented in the scientific literature, its availability as a research chemical points to its development as a tool compound to support the burgeoning field of D-amino acid research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 149332-65-0 | [Source from initial search] |
| Molecular Formula | C13H25NO4 | [Source from initial search] |
| Molecular Weight | 259.34 g/mol | [Source from initial search] |
| Appearance | Crystalline solid | [Source from initial search] |
| Purity | ≥98% | [Source from initial search] |
| Solubility | Soluble in methanol and DMSO | [Source from initial search] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer-Speier esterification or a related acid-catalyzed esterification of D-glutamic acid with 1-octanol.
Materials:
-
D-Glutamic acid
-
1-Octanol
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous organic solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography purification system (e.g., silica gel column chromatography)
Procedure:
-
Suspend D-glutamic acid in an excess of 1-octanol and an appropriate organic solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of the strong acid.
-
Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure, including the presence of the octyl chain and the ester linkage at the 5-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product.
In Vitro Protocol for Increasing Intracellular D-Glutamate
This protocol describes the use of this compound to increase intracellular D-glutamate levels in a cultured cell line.
Materials:
-
Cultured cells (e.g., neuronal cell line, astrocytes)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Method for quantifying intracellular D-glutamate (e.g., HPLC with chiral derivatization, mass spectrometry)
Procedure:
-
Plate the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of this compound in cell culture medium from the stock solution. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and process them for the quantification of intracellular D-glutamate using a validated analytical method.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to this compound.
Caption: Intracellular conversion of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A typical experimental workflow for using this compound.
Conclusion
This compound represents a valuable tool in the field of neuroscience and D-amino acid research. Its rational design as a cell-permeable prodrug has enabled researchers to investigate the intracellular functions of D-glutamate with greater precision. While the specific origins of its first synthesis are not well-documented, its existence is a testament to the ingenuity of chemical biologists in developing probes to unravel complex biological processes. The experimental protocols and conceptual workflows provided in this guide offer a framework for the effective utilization of this compound in a research setting. As our understanding of the diverse roles of D-amino acids continues to expand, such chemical tools will remain indispensable for future discoveries.
References
- 1. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Evolution of glutamatergic signaling and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biological Activities of 5-Octyl D-Glutamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Octyl D-Glutamate is a synthetic, cell-permeable pro-drug designed for the intracellular delivery of D-glutamate. Its primary biological function is predicated on the activity of its metabolic product, D-glutamate, which is believed to act as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the known biological activities, underlying mechanisms, and experimental methodologies relevant to the study of this compound. It is intended to serve as a resource for researchers in neuroscience, pharmacology, and drug development who are interested in modulating NMDA receptor function.
Introduction
This compound is a stable molecule that can cross cell membranes due to its ester linkage to an octyl group.[1][2] Once inside the cell, it is hydrolyzed by intracellular esterases, releasing D-glutamate and octanol.[1][2] This mechanism allows for the targeted increase of intracellular D-glutamate concentrations, making it a valuable tool for studying the roles of D-amino acids in the central nervous system. The principal target of the released D-glutamate is the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[3]
Mechanism of Action: The NMDA Receptor Co-agonist Site
The NMDA receptor is an ionotropic glutamate receptor that requires the binding of both glutamate and a co-agonist for activation. The glutamate binding site is located on the GluN2 subunit, while the co-agonist binding site, also known as the glycine site, is on the GluN1 subunit. While glycine was initially thought to be the primary endogenous co-agonist, it is now well-established that D-serine plays a crucial role and can be more potent than glycine in certain brain regions.
Given the structural similarity between D-serine and D-glutamate, it is hypothesized that D-glutamate, released from this compound, also functions as a co-agonist at the NMDA receptor's glycine site. Activation of the NMDA receptor by the concurrent binding of glutamate and a co-agonist leads to the opening of its ion channel, allowing for the influx of Ca²⁺ ions. This calcium influx triggers downstream signaling cascades that are fundamental to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).
Signaling Pathway Diagram
Quantitative Data
| Compound | Parameter | Value | Receptor/System |
| D-Serine | EC50 | ~1 µM | Recombinant NMDA receptors |
| Glycine | EC50 | ~1-3 µM | Recombinant GluN1/GluN2A receptors |
| L-Glutamate | EC50 | 2.3 µM | NMDA receptors on hippocampal neurons |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the biological activity of this compound.
Confirmation of Intracellular D-Glutamate Release
Objective: To verify that this compound is hydrolyzed by intracellular esterases to release D-glutamate.
Methodology: Intracellular Esterase Activity Assay
This protocol is adapted from methods using fluorescent probes to detect intracellular esterase activity.
-
Cell Culture: Plate neuronal or other suitable cells in a 96-well plate and culture until they reach the desired confluency.
-
Probe Loading: Incubate the cells with a cell-permeable, non-fluorescent esterase substrate that becomes fluorescent upon hydrolysis (e.g., Calcein AM).
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader or a fluorescence microscope. A significant increase in fluorescence in the presence of this compound would indicate esterase activity.
-
Workflow Diagram:
Figure 2. Workflow for intracellular esterase activity assay.
Assessment of NMDA Receptor Co-agonist Activity
Objective: To determine if D-glutamate, released from this compound, acts as a co-agonist at the NMDA receptor.
Methodology 1: Calcium Imaging Assay
This protocol is based on measuring intracellular calcium influx following NMDA receptor activation.
-
Cell Preparation: Culture primary neurons or a cell line expressing NMDA receptors on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Experimental Setup: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Perfusion: Perfuse the cells with a magnesium-free buffer containing a sub-saturating concentration of glutamate.
-
Stimulation: Apply this compound to the perfusion buffer and record the changes in intracellular calcium concentration by monitoring the fluorescence intensity.
-
Data Analysis: An increase in intracellular calcium upon application of this compound in the presence of glutamate would indicate co-agonist activity. Dose-response curves can be generated to determine the EC50 value.
Methodology 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of NMDA receptor-mediated currents.
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Drug Application: Perfuse the cell with a solution containing a saturating concentration of glutamate and a low concentration of glycine or no co-agonist.
-
Co-agonist Application: Apply varying concentrations of D-glutamate (or use this compound and allow for intracellular conversion) and measure the potentiation of the NMDA receptor-mediated current.
-
Data Analysis: The increase in current amplitude in the presence of D-glutamate will confirm its co-agonist activity. A dose-response curve can be constructed to determine its EC50.
-
Workflow Diagram:
Figure 3. Workflow for electrophysiological assessment of co-agonist activity.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of D-glutamate in the central nervous system. Its ability to deliver D-glutamate intracellularly allows for the specific study of its effects, primarily as a co-agonist at the NMDA receptor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the biological activities of this compound and its potential therapeutic applications in neurological disorders where NMDA receptor function is dysregulated. Future research should focus on obtaining direct quantitative data for D-glutamate's potency at the NMDA receptor to further refine our understanding of its pharmacological profile.
References
Potential Research Applications for 5-Octyl D-Glutamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Octyl D-Glutamate is a synthetic amino acid derivative designed as a cell-permeable prodrug of D-glutamate.[1][2] Upon entry into the cell, it is hypothesized to be hydrolyzed by intracellular esterases, leading to a localized increase in D-glutamate concentrations. This characteristic positions this compound as a valuable research tool for investigating the diverse and often complex intracellular roles of D-glutamate, an enantiomer of the primary excitatory neurotransmitter L-glutamate. While specific experimental data on this compound is limited in publicly available literature, this guide outlines its potential research applications based on the known functions of intracellular D-glutamate and provides detailed, adaptable experimental protocols for its investigation.
Core Compound Specifications
Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NO₄ | [1][2] |
| Molecular Weight | 259.4 g/mol | [1] |
| CAS Number | 149332-65-0 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | Methanol: 1 mg/ml (heated) | |
| Storage | -20°C | |
| Stability | ≥ 4 years |
Mechanism of Action and Intracellular Delivery
The primary utility of this compound stems from its design as a cell-permeable molecule. The octyl ester moiety increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, cytoplasmic esterases are expected to cleave the ester bond, releasing D-glutamate and octanol. This process allows for the targeted elevation of intracellular D-glutamate levels, bypassing the challenges associated with the transport of charged amino acids across the cell membrane.
Figure 1: Intracellular delivery of D-Glutamate
Potential Research Applications and Signaling Pathways
The ability to selectively increase intracellular D-glutamate levels opens up numerous avenues for research, particularly in neuroscience and cell biology.
Neuromodulation and NMDA Receptor Function
D-glutamate is known to be an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. While extracellular D-glutamate's role has been studied, its intracellular effects on NMDA receptor trafficking, synthesis, and signaling are less understood. This compound could be used to investigate:
-
Intracellular NMDA Receptor Pools: The existence and function of intracellular NMDA receptors on organelles like the endoplasmic reticulum and mitochondria.
-
Receptor Trafficking: Whether elevated intracellular D-glutamate influences the trafficking of NMDA receptors to the cell surface.
-
Gene Expression: Potential feedback mechanisms where intracellular D-glutamate levels regulate the expression of NMDA receptor subunits.
Figure 2: Potential NMDA Receptor Modulation
Excitotoxicity and Oxidative Stress
Elevated intracellular glutamate levels, even of the D-enantiomer, could contribute to excitotoxicity and oxidative stress, mechanisms implicated in various neurodegenerative diseases. Research using this compound could explore:
-
Mitochondrial Dysfunction: The impact of increased intracellular D-glutamate on mitochondrial membrane potential, ATP production, and the generation of reactive oxygen species (ROS).
-
Calcium Homeostasis: Disruption of intracellular calcium stores and signaling pathways.
-
Apoptotic Pathways: Activation of caspases and other pro-apoptotic factors.
Metabolic Reprogramming
Intracellular glutamate is a key metabolite that can be converted to α-ketoglutarate, a crucial intermediate in the Krebs cycle. The referenced study by Chin et al. (2014) demonstrated that an octyl ester of α-ketoglutarate can extend lifespan in C. elegans by inhibiting ATP synthase and the TOR pathway. While this study did not use this compound, it highlights the potential for cell-permeable metabolites to influence fundamental cellular processes. This compound could be used to investigate if intracellular D-glutamate can be metabolized to affect cellular energy and signaling pathways.
Experimental Protocols
The following are detailed, adaptable protocols for investigating the potential effects of this compound in a research setting.
Cell Culture and Treatment
-
Cell Lines: Primary neuronal cultures, SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or other relevant cell lines.
-
Culture Conditions: Standard culture conditions (e.g., 37°C, 5% CO₂) in appropriate media.
-
Preparation of this compound Stock Solution:
-
Warm the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution by dissolving the compound in sterile, heated methanol. Vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Grow cells to the desired confluency in multi-well plates.
-
On the day of the experiment, prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium. A suggested starting range for dose-response experiments is 1 µM to 100 µM.
-
Include a vehicle control (medium with the equivalent concentration of methanol).
-
Replace the existing medium with the treatment or control medium and incubate for the desired time period (e.g., 1, 6, 12, or 24 hours).
-
References
The Enigmatic Role of 5-Octyl D-Glutamate: A Review of Limited Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyl D-Glutamate, a synthetic amino acid derivative, presents a curious case within the scientific literature. While its structural similarity to the key neurotransmitter L-glutamate and its cell-permeable design suggest potential as a research tool, a comprehensive review reveals a significant scarcity of dedicated studies. This technical guide synthesizes the limited available information on this compound, focusing on its known synthesis, its primary role as a control compound in aging studies, and the broader context of D-glutamate and glutamate signaling. The conspicuous absence of in-depth research on its biochemical properties and physiological effects underscores a potential area for future investigation.
Physicochemical Properties
Commercially available data provides the fundamental characteristics of this compound.
| Property | Value | Source |
| CAS Number | 149332-65-0 | [1] |
| Molecular Formula | C₁₃H₂₅NO₄ | [1] |
| Molecular Weight | 259.34 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C |
Synthesis of this compound
The most detailed available protocol for the synthesis of this compound is described in the supplementary materials of a study by Chin et al. (2014), where it was synthesized as a negative control for its counterpart, 5-octyl-α-ketoglutarate. The synthesis is a straightforward esterification of D-glutamic acid.
Experimental Protocol
Materials:
-
D-Glutamic acid
-
1-Octanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Esterification: D-Glutamic acid is reacted with 1-octanol in the presence of an acid catalyst, such as thionyl chloride, to form the 5-octyl ester.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
-
Characterization: The final product is characterized by spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its identity and purity.
A detailed, step-by-step protocol would require access to the full supplementary methods of the cited paper, which is not fully provided in the search results.
Biological Activity and Applications: A Notable Lack of Data
A thorough literature search reveals that this compound has been primarily used as a negative control in studies investigating the effects of other molecules, most notably 5-octyl-α-ketoglutarate. The rationale for its use as a control lies in its structural similarity to the active compound, differing in the key functional group. This allows researchers to attribute observed effects specifically to the α-keto group rather than the octyl ester moiety, which enhances cell permeability.
The core concept behind its design is that the octyl ester group renders the molecule lipophilic, facilitating its passage across cell membranes. Once inside the cell, cytoplasmic esterases are expected to cleave the ester bond, releasing D-glutamate.
However, there is a significant lack of published studies that have investigated the downstream effects of the released D-glutamate following the administration of this compound. Research on the specific signaling pathways modulated by this compound, its potential neuroprotective or excitotoxic effects, and its utility in cell culture beyond a control are not available in the reviewed literature.
The Broader Context: D-Glutamate and Glutamatergic Signaling
While information on this compound is sparse, the roles of D-glutamate and the broader glutamatergic system are well-documented. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for a vast array of neuronal functions.
Glutamate exerts its effects through ionotropic receptors (NMDA, AMPA, and kainate receptors) and metabotropic receptors (mGluRs). The overstimulation of these receptors, particularly NMDA receptors, can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This occurs when excessive glutamate leads to a massive influx of Ca²⁺ ions, activating downstream pathways that result in cell death.
D-glutamate, while less abundant than its L-enantiomer, is also found in the nervous system and is known to be an agonist at the glycine site of the NMDA receptor. Its precise physiological roles are still under investigation. It is plausible that this compound could be used to study the intracellular effects of D-glutamate, but such studies have not been identified.
Conclusion and Future Directions
The current body of scientific literature on this compound is remarkably limited. Its primary documented use is as a negative control, and there is a significant gap in our understanding of its own biological effects. This presents both a challenge and an opportunity for the research community.
Future studies could explore:
-
The kinetics of intracellular D-glutamate release from this compound.
-
The effects of sustained intracellular D-glutamate release on neuronal viability and function.
-
The potential for this compound to modulate NMDA receptor activity from an intracellular pool of D-glutamate.
-
Its use as a tool to investigate the metabolism and transport of D-amino acids within cells.
Until such research is conducted and published, this compound will likely remain a niche tool for specific control experiments rather than a compound with a well-defined and understood role in neuroscience and drug development. Researchers interested in utilizing this compound should be aware of the lack of foundational data and the need for extensive preliminary characterization in their experimental systems.
References
CAS number and molecular weight of 5-Octyl D-Glutamate
An In-depth Technical Guide to 5-Octyl D-Glutamate: Properties, Mechanism, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a cell-permeable amino acid derivative utilized in biomedical research. It details the compound's physicochemical properties, its mechanism of action in inducing ferroptosis, and protocols for its experimental application.
Core Compound Information
This compound is a synthetic compound designed for research purposes to manipulate intracellular glutamate levels. Its key characteristics are summarized below.
| Property | Value |
| CAS Number | 149332-65-0 |
| Molecular Weight | 259.34 g/mol |
| Molecular Formula | C₁₃H₂₅NO₄ |
| Synonyms | 5-Octyl ester D-glutamic acid |
| Physical Form | Crystalline solid |
| Primary Application | Induction of ferroptosis in vitro |
Mechanism of Action: Induction of Ferroptosis
This compound serves as a tool to initiate ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. As a cell-permeable molecule, it readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, releasing D-glutamate.
The primary mechanism of action of the released D-glutamate is the inhibition of the system Xc⁻ cystine/glutamate antiporter. This antiporter is crucial for the cellular uptake of cystine, which is a precursor for the synthesis of glutathione (GSH). By competitively inhibiting this transporter, D-glutamate depletes the intracellular pool of cystine, leading to a reduction in GSH levels.
Glutathione is a critical antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), protects cells from oxidative damage by neutralizing lipid reactive oxygen species (ROS). The depletion of GSH inactivates GPX4, resulting in the accumulation of lipid ROS and subsequent cell death via ferroptosis.
The signaling pathway for the induction of ferroptosis by this compound can be visualized as follows:
Induction of Ferroptosis by this compound.
Experimental Protocols
While specific concentrations and incubation times may vary depending on the cell line and experimental objectives, the following provides a general framework for inducing ferroptosis using this compound. This is based on its classification as a Class I ferroptosis inducer, similar to other glutamate analogs used in cancer research.
Objective: To induce ferroptosis in a cancer cell line for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CAS 149332-65-0)
-
Vehicle control (e.g., DMSO)
-
Assay reagents for detecting ferroptosis (e.g., lipid ROS probe, cell viability assay kit)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO₂).
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting or ROS analysis) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A concentration range (e.g., 1 µM to 50 µM) is often tested to determine the optimal dose for the specific cell line.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours).
-
-
Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using a standard assay such as MTT, MTS, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®). A decrease in viability in the treated cells compared to the control indicates cytotoxicity.
-
Lipid ROS Measurement: To confirm that cell death is due to ferroptosis, measure the accumulation of lipid reactive oxygen species.
-
Incubate the cells with a fluorescent probe sensitive to lipid ROS (e.g., C11-BODIPY 581/591) for the final 30-60 minutes of the treatment period.
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.
-
-
Experimental Workflow Diagram:
General Experimental Workflow for Inducing Ferroptosis.
Quantitative Data Presentation
The following table provides a hypothetical example of data that could be generated from an experiment using this compound on a cancer cell line.
| Treatment Group | Cell Viability (% of Control) | Fold Change in Lipid ROS |
| Vehicle Control (DMSO) | 100 ± 5.2 | 1.0 ± 0.2 |
| This compound (1 µM) | 95 ± 4.8 | 1.3 ± 0.3 |
| This compound (5 µM) | 78 ± 6.1 | 2.5 ± 0.5 |
| This compound (10 µM) | 52 ± 7.3 | 4.8 ± 0.7 |
| This compound (25 µM) | 25 ± 4.5 | 7.2 ± 1.1 |
| This compound (50 µM) | 12 ± 3.9 | 9.5 ± 1.4 |
Data are represented as mean ± standard deviation.
This guide provides foundational knowledge for researchers and professionals in drug development to effectively utilize this compound as a tool to study and induce ferroptosis. The provided protocols and diagrams serve as a starting point for designing more complex experiments tailored to specific research questions.
Commercial Suppliers and Technical Guide for Research-Grade 5-Octyl D-Glutamate
For researchers, scientists, and drug development professionals investigating the roles of D-glutamate in cellular processes, 5-Octyl D-Glutamate serves as a valuable tool. This cell-permeable analog allows for the intracellular delivery of D-glutamate, bypassing the limitations of its charged nature. This technical guide provides an overview of commercial suppliers, their product specifications, and a generalized framework for its application in research, including hypothetical experimental designs and potential signaling pathways.
Commercial Availability
Several reputable suppliers offer research-grade this compound. The table below summarizes the product specifications from a selection of these vendors. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.
| Supplier | CAS Number | Purity | Formulation | Molecular Formula | Molecular Weight ( g/mol ) | Storage |
| Cayman Chemical [1][2] | 149332-65-0 | ≥98%[1][2] | Crystalline solid[1] | C₁₃H₂₅NO₄ | 259.4 | -20°C |
| Cambridge Bioscience | 149332-65-0 | ≥98% | Crystalline solid | C₁₃H₂₅NO₄ | 259.4 | -20°C |
| United States Biological | 149332-65-0 | Highly Purified | - | C₁₃H₂₅NO₄ | 259.34 | -20°C |
| MedChemExpress | 149332-65-0 | - | - | - | - | - |
| Cenmed Enterprises | 149332-65-0 | - | - | C₁₃H₂₅NO₄ | 259.34 | - |
| Sigma-Aldrich | 149332-65-0 | 98% | - | - | 259.35 | 2-8°C |
Mechanism of Action
This compound is designed to be a stable, cell-permeable prodrug of D-glutamate. The octyl ester moiety increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then participate in various cellular processes.
Potential Research Applications and Experimental Protocols
Investigating the Role of D-Glutamate in Neuronal Excitotoxicity
Hypothesis: Intracellular accumulation of D-glutamate can modulate neuronal susceptibility to excitotoxic insults.
Experimental Protocol:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) on appropriate plates.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol, as recommended by the supplier.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a predetermined time (e.g., 24 hours) to allow for uptake and hydrolysis. Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Following pretreatment, expose the cells to an excitotoxic agent, such as a high concentration of L-glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM), for a short duration (e.g., 15-30 minutes).
-
-
Assessment of Cell Viability:
-
After the excitotoxic insult, replace the medium with fresh culture medium and incubate for 24 hours.
-
Measure cell viability using standard assays such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
-
-
Data Analysis: Compare the viability of cells pre-treated with this compound to the vehicle control group to determine if intracellular D-glutamate confers neuroprotection or exacerbates neurotoxicity.
Exploring the Impact on Synaptic Plasticity
Hypothesis: Altering intracellular D-glutamate levels can influence synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD).
Experimental Protocol:
-
Slice Preparation: Prepare acute hippocampal or cortical slices from rodents.
-
Incubation: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing either vehicle or this compound at a desired concentration for a sufficient period to allow for drug penetration.
-
Electrophysiology:
-
Transfer a slice to a recording chamber and perform field excitatory postsynaptic potential (fEPSP) recordings from a relevant synaptic pathway (e.g., Schaffer collateral-CA1 synapse).
-
Establish a stable baseline recording.
-
-
Induction of Plasticity:
-
Apply a standard LTP- or LTD-inducing protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD).
-
-
Data Analysis:
-
Continue recording for at least 60 minutes post-induction to monitor the potentiation or depression of the synaptic response.
-
Compare the magnitude of LTP or LTD between the vehicle-treated and this compound-treated slices.
-
Potential Signaling Pathways
The intracellular release of D-glutamate from this compound can potentially influence several signaling pathways. The precise effects will depend on the cell type and the specific downstream targets of D-glutamate.
One of the primary mechanisms by which glutamate exerts its effects is through the activation of glutamate receptors. While L-glutamate is the canonical agonist for these receptors, D-isomers can also interact with them, albeit often with different affinities and efficacies. The overstimulation of glutamate receptors, particularly NMDA receptors, can lead to an excessive influx of Ca²⁺, triggering a cascade of neurotoxic events. This includes the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.
References
Methodological & Application
Standard Protocol for 5-Octyl D-Glutamate in Neurobiology Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyl D-Glutamate is a valuable research tool in neurobiology for studying the effects of the D-isoform of glutamate. As a cell-permeable ester, it efficiently delivers D-glutamate into cells, where endogenous esterases cleave the octyl group, leading to an increase in intracellular D-glutamate concentration. This allows for the investigation of D-glutamate's role in neuronal signaling and excitotoxicity, particularly its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. These application notes provide detailed protocols for utilizing this compound in neuronal cell culture experiments to assess its impact on cell viability and to explore the underlying signaling pathways.
Mechanism of Action
This compound acts as a prodrug, delivering D-glutamate across the cell membrane. Once inside the neuron, cytoplasmic esterases hydrolyze the ester bond, releasing D-glutamate and octanol. The liberated D-glutamate can then interact with its intracellular targets, most notably the glycine-binding site of the NMDA receptor, where it can act as a co-agonist alongside the primary agonist, L-glutamate.[1][2] This co-activation is crucial for the opening of the NMDA receptor's ion channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.[1][2]
Applications in Neurobiology
-
Investigating NMDA Receptor Co-agonism: By increasing intracellular D-glutamate, researchers can study its contribution to NMDA receptor activation, synaptic plasticity, and learning and memory processes.[1]
-
Modeling Excitotoxicity: Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal cell death, which is implicated in various neurological disorders. This compound can be used to induce and study the molecular pathways of D-glutamate-mediated excitotoxicity.
-
Screening for Neuroprotective Compounds: The experimental model of excitotoxicity induced by this compound can be employed to screen for and evaluate the efficacy of potential neuroprotective agents.
Data Presentation
The following table provides illustrative quantitative data on the dose-dependent effect of this compound on neuronal cell viability. This data is representative of a typical excitotoxicity experiment and should be used as a guideline for experimental design. Actual results may vary depending on the cell type, culture conditions, and assay used.
| Concentration of this compound (µM) | Exposure Time (hours) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 100 ± 5.2 |
| 10 | 24 | 95 ± 6.1 |
| 25 | 24 | 82 ± 7.5 |
| 50 | 24 | 65 ± 8.3 |
| 100 | 24 | 45 ± 9.1 |
| 200 | 24 | 25 ± 6.8 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability Following this compound Treatment
This protocol details the steps to assess the neurotoxic effects of this compound on primary cortical neurons using a standard MTT assay.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated 96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Cell Plating:
-
Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells per well.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation and synapse formation.
-
-
Preparation of this compound Solutions:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solution in pre-warmed Neurobasal medium to achieve final concentrations ranging from 10 µM to 200 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
-
Treatment of Neurons:
-
Carefully remove half of the culture medium from each well.
-
Add the prepared this compound solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay for Cell Viability:
-
After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Visualization of Signaling Pathways and Workflows
References
Application Notes and Protocols: Diverse Applications of 5-Octyl D-Glutamate in Pharmacological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyl D-Glutamate is a valuable tool in pharmacological screening due to its ability to act as a cell-permeable precursor of D-glutamate.[1][2][3][4] Once inside the cell, endogenous esterases cleave the octyl ester, releasing D-glutamate, which can then interact with intracellular targets or be metabolized. This unique property allows for the investigation of intracellular glutamate signaling pathways and the screening for compounds that modulate these processes, which are implicated in a wide range of neurological and psychiatric disorders.[5] This document provides detailed application notes and protocols for the use of this compound in various pharmacological screening assays.
Application Note 1: High-Throughput Screening for Modulators of NMDA Receptor Activity
Objective: To identify novel positive or negative allosteric modulators (PAMs or NAMs) of the N-methyl-D-aspartate (NMDA) receptor by utilizing this compound to control intracellular D-serine/D-glutamate levels, which act as co-agonists at the NMDA receptor's glycine binding site.
Rationale: D-glutamate can be converted to D-serine by serine racemase, and both can act as co-agonists for NMDA receptors. By delivering D-glutamate intracellularly using this compound, a sustained level of co-agonist is available to sensitize NMDA receptors for activation by glutamate. This approach allows for the screening of compounds that modulate the receptor's response to its primary agonist.
Experimental Workflow
Caption: High-throughput screening workflow for NMDA receptor modulators.
Key Experimental Protocol: Calcium Flux Assay
This protocol is adapted for a 384-well plate format suitable for high-throughput screening.
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
This compound (Tocris, Cayman Chemical)
-
Glutamate
-
Calcium-sensitive dye (e.g., Fluo-8)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compound library
Procedure:
-
Cell Plating: Seed HEK293-NMDA cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add 20 µL of Fluo-8 dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 5 µL of test compounds at desired concentrations. For primary screening, a single concentration of 10 µM is common.
-
Co-agonist Loading: Add 5 µL of this compound solution (final concentration 10-50 µM).
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cellular uptake and hydrolysis of this compound.
-
Agonist Addition and Signal Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Record baseline fluorescence for 10-30 seconds, then add 10 µL of glutamate solution (final concentration at EC20 or EC50) and continue recording the fluorescence signal for 2-5 minutes.
Data Presentation
| Compound ID | Primary Screen (% Activation vs. Control) | EC50 (µM) | Max Response (% of Control) | Classification |
| Cmpd-001 | 152 | 1.2 | 160 | PAM |
| Cmpd-002 | 45 | 5.8 | 50 | NAM |
| Cmpd-003 | 98 | - | - | Inactive |
| Cmpd-004 | 180 | 0.8 | 195 | Potent PAM |
Application Note 2: Screening for Inhibitors of D-Amino Acid Oxidase (DAAO)
Objective: To identify novel inhibitors of DAAO, an enzyme that degrades D-amino acids, including D-serine and D-glutamate.
Rationale: DAAO inhibitors have therapeutic potential for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia. In this assay, this compound provides a sustained intracellular source of D-glutamate, the substrate for DAAO. The rate of D-glutamate degradation can be measured, and the effect of test compounds on this rate can be quantified.
Signaling Pathway
Caption: D-Amino Acid Oxidase (DAAO) metabolic pathway.
Key Experimental Protocol: Homogeneous Enzyme Assay
Materials:
-
Recombinant human DAAO
-
This compound
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Test compound library
Procedure:
-
Compound Plating: Add 2 µL of test compounds to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of DAAO solution to each well.
-
Substrate and Detection Mix Addition: Add 10 µL of a solution containing this compound, HRP, and Amplex Red.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Signal Reading: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a plate reader. The signal is proportional to the amount of hydrogen peroxide produced by the DAAO reaction.
Data Presentation
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Mechanism of Inhibition |
| Cmpd-101 | 85 | 0.5 | Competitive |
| Cmpd-102 | 92 | 0.2 | Non-competitive |
| Cmpd-103 | 15 | - | Inactive |
| Cmpd-104 | 78 | 1.1 | Competitive |
Application Note 3: Phenotypic Screening for Neuroprotection Against Excitotoxicity
Objective: To identify compounds that protect neurons from glutamate-induced excitotoxicity.
Rationale: Excitotoxicity, primarily mediated by overactivation of glutamate receptors, is implicated in various neurodegenerative diseases. This compound can be used to induce a sustained, low-level increase in intracellular glutamate, which can lead to excitotoxic stress. This model allows for the screening of compounds that enhance neuronal resilience.
Experimental Workflow
Caption: Workflow for a neuroprotection phenotypic screen.
Key Experimental Protocol: High-Content Imaging Assay
Materials:
-
Primary cortical neurons or iPSC-derived neurons
-
This compound
-
Calcein-AM (stains live cells green)
-
Ethidium homodimer-1 (EthD-1; stains dead cells red)
-
Hoechst 33342 (stains all nuclei blue)
-
Test compound library
Procedure:
-
Neuron Culture: Plate and culture neurons in 96- or 384-well imaging plates until mature (e.g., 10-14 days in vitro).
-
Compound Treatment: Add test compounds to the desired final concentration.
-
Excitotoxicity Induction: After 1 hour of compound pre-treatment, add this compound to induce excitotoxicity (concentration to be optimized, e.g., 100-500 µM).
-
Incubation: Incubate for 24-48 hours.
-
Staining: Add a solution containing Calcein-AM, EthD-1, and Hoechst 33342 to each well and incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number of live (green) and dead (red) neurons relative to the total number of cells (blue).
Data Presentation
| Compound ID | Neuronal Viability (%) | Neurite Outgrowth (µm) | EC50 (µM) for Neuroprotection |
| Cmpd-201 | 88 | 150 | 2.5 |
| Cmpd-202 | 35 | 60 | > 50 |
| Cmpd-203 | 95 | 180 | 1.8 |
| Cmpd-204 | 42 | 75 | > 50 |
This compound is a versatile pharmacological tool that enables the investigation of intracellular glutamate signaling and its modulation. The applications and protocols detailed above provide a framework for its use in high-throughput and high-content screening campaigns aimed at discovering novel therapeutics for a variety of central nervous system disorders. The ability to deliver D-glutamate directly into cells opens up new avenues for assay development and a deeper understanding of glutamate-mediated pathophysiology.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Octyl D-Glutamate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the use of 5-Octyl D-Glutamate, a cell-permeable form of D-glutamate, in various experimental settings. This document outlines the compound's mechanism of action, key experimental considerations, and detailed protocols for assessing its effects on cellular processes.
Introduction to this compound
This compound is a synthetic compound designed to facilitate the study of intracellular D-glutamate metabolism and signaling. As an esterified form of D-glutamate, its octyl group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, cytoplasmic esterases cleave the octyl ester bond, releasing free D-glutamate. This method of intracellular delivery allows researchers to bypass the challenges associated with the poor membrane permeability of charged amino acids like glutamate.
The liberated intracellular D-glutamate can then participate in various cellular processes. A primary metabolic fate is its conversion to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, through the action of D-amino acid oxidase (DAAO). This conversion links D-glutamate to cellular energy metabolism and redox homeostasis.
Compound Specifications and Handling
Quantitative data regarding the properties and storage of this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₅NO₄ | N/A |
| Molecular Weight | 259.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
| Storage Temperature | -20°C | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
Reconstitution: For experimental use, this compound should be dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be made immediately prior to use. It is recommended to prepare fresh dilutions for each experiment to ensure compound stability and activity.
Experimental Design Considerations
When designing experiments with this compound, several factors should be considered to ensure robust and reproducible results:
-
Cell Type Selection: The choice of cell line is critical, as the expression and activity of D-amino acid oxidase (DAAO) will determine the metabolic fate of the intracellularly delivered D-glutamate. Cell lines with known DAAO expression are recommended for studies investigating the downstream effects of D-glutamate metabolism.
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
-
Control Groups: Appropriate controls are essential for interpreting the results of experiments using this compound. These should include:
-
A vehicle control (e.g., DMSO or ethanol) to account for any effects of the solvent.
-
A negative control, such as L-glutamate or a non-metabolizable analog, to distinguish the specific effects of D-glutamate.
-
For studies investigating the role of DAAO, a DAAO inhibitor can be used to confirm that the observed effects are dependent on the conversion of D-glutamate to α-ketoglutarate.
-
-
Readout Assays: A variety of assays can be used to assess the cellular effects of this compound, including cytotoxicity assays, metabolic assays (e.g., measurement of intracellular α-ketoglutarate, ATP levels, or reactive oxygen species), and signaling pathway analysis.
Experimental Protocols
Protocol for Assessing Cytotoxicity of this compound
This protocol is designed to evaluate the potential cytotoxic effects of increased intracellular D-glutamate levels following treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cytotoxicity assay kit (e.g., LDH release assay or MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chosen neuronal cell line into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cytotoxicity Assessment: Following incubation, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Expected Results: A dose-dependent decrease in cell viability may be observed, indicating a cytotoxic effect of increased intracellular D-glutamate. The IC₅₀ value can be calculated from the dose-response curve.
Quantitative Data Example (Hypothetical):
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 92 ± 6.1 |
| 10 | 85 ± 5.5 |
| 25 | 65 ± 7.3 |
| 50 | 45 ± 6.9 |
| 100 | 20 ± 4.2 |
Protocol for Measuring Intracellular α-Ketoglutarate Levels
This protocol describes how to measure the increase in intracellular α-ketoglutarate following the administration of this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
α-Ketoglutarate assay kit
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 4 hours).
-
Cell Harvesting: After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and scrape the cells. Collect the cell lysates and centrifuge to pellet cell debris.
-
α-Ketoglutarate Measurement: Use a commercially available α-ketoglutarate assay kit to measure the concentration of α-KG in the supernatant according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Data Analysis: Calculate the concentration of α-ketoglutarate and normalize it to the protein concentration for each sample.
Expected Results: An increase in intracellular α-ketoglutarate levels is expected in cells treated with this compound compared to the vehicle control.
Quantitative Data Example (Adapted from a study on a similar compound, octyl-α-ketoglutarate):
| Treatment | Intracellular α-Ketoglutarate (nmol/mg protein) |
| Vehicle Control | 5.2 ± 0.8 |
| 1 mM this compound (Hypothetical) | 25.8 ± 3.1 |
Signaling Pathways and Visualizations
The intracellular delivery of D-glutamate via this compound initiates a series of metabolic and signaling events. The following diagrams illustrate the key pathways involved.
Experimental Workflow for Assessing Cellular Effects
Caption: Experimental workflow for studying this compound.
Signaling Pathway of Intracellular D-Glutamate Metabolism
Caption: Metabolic fate of intracellular D-glutamate.
These application notes and protocols are intended to serve as a starting point for researchers. It is crucial to optimize the experimental conditions for each specific cell line and research question.
Proper handling and long-term storage of 5-Octyl D-Glutamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, long-term storage, and experimental use of 5-Octyl D-Glutamate. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental setups.
Product Information and Properties
This compound is a cell-permeable analog of D-glutamate. Its octyl ester moiety allows it to efficiently cross cell membranes. Once inside the cell, cytoplasmic esterases hydrolyze the ester bond, releasing free D-glutamate and octanol.[1][2][3] This leads to an increase in intracellular D-glutamate concentrations, making it a useful tool for studying the roles of this amino acid in various cellular processes.
Chemical and Physical Properties:
| Property | Value | Reference |
| Formal Name | D-glutamic acid, 5-octyl ester | [1] |
| Synonyms | 5-Octyl ester D-glutamic acid | [1] |
| CAS Number | 149332-65-0 | |
| Molecular Formula | C₁₃H₂₅NO₄ | |
| Formula Weight | 259.4 g/mol | |
| Purity | ≥98% | |
| Formulation | Crystalline solid | |
| Solubility | Soluble in methanol (1 mg/ml, with heating) |
Proper Handling and Storage
2.1. Safety Precautions:
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is recommended to follow standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat when handling the compound.
-
Ventilation: Ensure adequate ventilation in the work area.
-
First Aid:
-
Inhalation: Move to fresh air. If symptoms persist, consult a physician.
-
Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Ingestion: If symptoms persist, consult a doctor.
-
For research use only. Not for human or veterinary use.
2.2. Long-Term Storage and Stability:
Proper storage is crucial to maintain the integrity and stability of this compound.
| Storage Condition | Recommendation | Stability | Reference |
| Temperature | -20°C | ≥ 4 years | |
| Form | As a crystalline solid | ≥ 4 years | |
| Shipping | Room temperature in the continental US; may vary elsewhere. | Stable |
For maximum recovery of the product, it is recommended to centrifuge the original vial before removing the cap.
Mechanism of Action
The primary mechanism of action of this compound is to increase intracellular levels of D-glutamate.
Caption: Mechanism of this compound action.
Experimental Protocols
4.1. Preparation of Stock Solutions:
It is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentration for experiments.
-
Solvent Selection: Methanol is a suitable solvent. For cell culture experiments, dissolve in a minimal amount of a biocompatible solvent like DMSO, followed by dilution in culture medium.
-
Stock Solution Preparation (Example):
-
Weigh out a precise amount of this compound crystalline solid.
-
Add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
If using methanol, gentle heating may be required for complete dissolution.
-
Vortex briefly to ensure the solution is homogenous.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
4.2. General Protocol for Cell Culture Experiments:
This protocol provides a general workflow for treating cells with this compound.
Caption: General experimental workflow for cell treatment.
4.3. Determining Optimal Working Concentration:
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration.
-
Suggested Concentration Range: 1 µM to 100 µM.
-
Cytotoxicity Assay: A standard cytotoxicity assay (e.g., MTT, LDH) should be performed to assess the effect of the compound on cell viability.
-
Positive and Negative Controls: Include appropriate controls in your experiment. For example, a vehicle control (medium with the solvent used for the stock solution) and a positive control if available.
Potential Applications and Research Areas
This compound can be used in a variety of research contexts to investigate the biological roles of intracellular D-glutamate.
-
Neuroscience: D-glutamate is a co-agonist at NMDA receptors and plays a role in synaptic plasticity. This compound can be used to study its effects on neuronal function, excitotoxicity, and neurodegenerative diseases.
-
Metabolism: D-glutamate can be converted to α-ketoglutarate, a key intermediate in the Krebs cycle. This compound can be used to study the metabolic effects of increased α-ketoglutarate levels. The L-isomer has been shown to extend lifespan by inhibiting ATP synthase and TOR.
-
Microbiology: D-glutamate is an essential component of the peptidoglycan cell wall in bacteria.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitation in culture medium | The concentration of the compound is too high or the solvent concentration is excessive. | Decrease the final concentration of the compound. Ensure the final solvent concentration is low (e.g., <0.1% for DMSO). |
| No observable effect | The concentration is too low, the incubation time is too short, or the cells are not responsive. | Perform a dose-response and time-course experiment. Ensure the target pathway is active in your cell model. |
| Cell toxicity observed | The concentration is too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range. |
These application notes and protocols are intended to provide a comprehensive guide for the use of this compound in a research setting. Adherence to proper handling, storage, and experimental procedures will ensure the generation of reliable and reproducible data.
References
Application of 5-Octyl D-Glutamate in Patch-Clamp Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyl D-Glutamate is a novel synthetic derivative of D-glutamic acid, designed as a putative competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. The addition of a 5-octyl chain to the D-glutamate backbone is intended to enhance its lipophilicity, potentially increasing its potency and ability to cross the blood-brain barrier. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission, synaptic plasticity, and neuronal development.[1][2][3] Their overactivation is implicated in excitotoxicity, a key factor in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[4][5] Therefore, selective NMDA receptor antagonists like this compound are of significant interest for therapeutic development.
This application note provides a detailed overview of the use of this compound in patch-clamp electrophysiology, a powerful technique for studying ion channel function with high temporal and spatial resolution. We will cover its mechanism of action, provide protocols for its application, and present hypothetical data to illustrate its potential effects on NMDA receptor-mediated currents.
Mechanism of Action
This compound is hypothesized to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. Unlike the endogenous agonist L-glutamate, the D-isoform, D-glutamate, generally has a lower affinity and can act as an antagonist. The 5-octyl group is expected to enhance its binding affinity and/or confer selectivity for specific GluN2 subunits (e.g., GluN2A, GluN2B). By competitively binding to the glutamate site, this compound prevents the channel opening that is normally induced by glutamate and the co-agonist glycine, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Competitive antagonism of the NMDA receptor by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of this compound.
Table 1: Inhibition of NMDA-Evoked Currents by this compound
| Concentration of this compound (µM) | Mean Peak Current Amplitude (pA) | Standard Deviation (pA) | Percent Inhibition (%) |
| 0 (Control) | 1500 | 120 | 0 |
| 0.1 | 1275 | 110 | 15 |
| 1 | 825 | 95 | 45 |
| 10 | 300 | 50 | 80 |
| 100 | 75 | 20 | 95 |
Table 2: IC₅₀ Values of this compound on Different NMDA Receptor Subtypes
| NMDA Receptor Subtype | IC₅₀ (µM) | 95% Confidence Interval (µM) | Hill Slope |
| GluN1/GluN2A | 2.5 | 2.1 - 2.9 | 1.1 |
| GluN1/GluN2B | 0.8 | 0.6 - 1.0 | 1.2 |
| GluN1/GluN2C | 15.2 | 13.5 - 17.1 | 0.9 |
| GluN1/GluN2D | 12.8 | 11.0 - 14.8 | 1.0 |
Table 3: Effect of this compound on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
| Treatment | EPSC Amplitude (pA) | EPSC Decay Time Constant (ms) |
| Control | 150 ± 15 | 85 ± 7 |
| 10 µM this compound | 45 ± 8 | 82 ± 6 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings of NMDA-Evoked Currents in Cultured Neurons
This protocol is designed to determine the inhibitory effect of this compound on NMDA-evoked currents.
1. Cell Culture and Preparation:
-
Culture primary hippocampal or cortical neurons on glass coverslips.
-
Use neurons at 10-14 days in vitro for optimal NMDA receptor expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), pH 7.4 with NaOH. Mg²⁺ is omitted to prevent voltage-dependent block of NMDA receptors.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
Agonist Solution: External solution containing 100 µM NMDA.
-
Drug Solutions: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in the recording chamber on an inverted microscope.
-
Perfuse with external solution at a constant rate (1-2 mL/min).
-
Obtain a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply the agonist solution for 2-3 seconds to evoke a stable NMDA current.
-
After a stable baseline is achieved, co-apply the agonist solution with different concentrations of this compound.
-
Wash out the drug with the agonist solution to check for reversibility.
4. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the percent inhibition for each concentration.
-
Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀.
Experimental Workflow for Protocol 1
Caption: Workflow for whole-cell recordings of NMDA-evoked currents.
Protocol 2: Recording of NMDA Receptor-Mediated EPSCs in Brain Slices
This protocol is used to assess the effect of this compound on synaptic NMDA receptor function.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P30 mouse or rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (aCSF with low Ca²⁺ and high Mg²⁺).
-
Prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 Glucose, saturated with 95% O₂/5% CO₂.
-
Internal Solution (as in Protocol 1).
-
Pharmacological Agents: Picrotoxin (100 µM) to block GABAₐ receptors, and CNQX (10 µM) to block AMPA/kainate receptors.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Visualize neurons using DIC microscopy and obtain a whole-cell patch-clamp recording.
-
Place a stimulating electrode in a relevant afferent pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Hold the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.
-
Evoke synaptic responses with a brief electrical stimulus (0.1 ms).
-
Record baseline NMDA receptor-mediated EPSCs in the presence of picrotoxin and CNQX.
-
Bath-apply 10 µM this compound and record EPSCs for 10-15 minutes.
-
Wash out the drug with aCSF.
4. Data Analysis:
-
Measure the amplitude and decay kinetics of the NMDA EPSCs before, during, and after drug application.
-
Compare the average EPSC amplitude in the presence of this compound to the baseline to determine the extent of inhibition.
Logical Relationship of Experimental Steps
Caption: Logical flow for studying synaptic NMDA currents in brain slices.
Conclusion
This compound represents a promising new tool for the study of NMDA receptor pharmacology and physiology. The protocols and hypothetical data presented here provide a framework for its characterization using patch-clamp electrophysiology. Its potential for increased potency and subtype selectivity makes it a valuable candidate for further investigation as a therapeutic agent for neurological disorders associated with NMDA receptor dysfunction. Future studies should focus on confirming its mechanism of action, determining its in vivo efficacy, and exploring its effects on synaptic plasticity.
References
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. グルタミン酸受容体(イオンチャネルファミリー) [sigmaaldrich.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Note: Investigating Glutamatergic Synaptic Transmission
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is fundamental to a vast array of normal brain functions, including learning, memory, and cognition.[1][2][3] Glutamatergic signaling is mediated by ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic receptors (mGluRs).[2][3] The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, the cellular mechanism believed to underlie learning and memory. Dysregulation of the glutamatergic system is implicated in numerous neurological and psychiatric disorders, making its components critical targets for research and drug development.
This document provides an overview of the principles and methods for investigating glutamatergic synaptic transmission, with a note on the research tool 5-Octyl D-Glutamate.
Compound Profile: this compound
This compound is a research compound designed as a cell-permeable version of D-glutamate. Its primary characteristic is the 5-octyl ester group, which allows it to cross the cell membrane. Once inside the cell, cytoplasmic esterases hydrolyze the ester bond, releasing free D-glutamate. Therefore, its main application is to increase the intracellular concentration of D-glutamate for research purposes. It is important to note that this compound is intended for research use only and is not for human or veterinary applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149332-65-0 | |
| Molecular Formula | C₁₃H₂₅NO₄ | |
| Molecular Weight | 259.4 g/mol | |
| Purity | ≥98% | |
| Formulation | Crystalline solid | |
| Solubility | Methanol: 1 mg/ml (heated) |
Note: No quantitative data such as IC50, EC50, or Ki values regarding the direct effect of this compound on synaptic receptors were identified in the search results. The compound functions as a pro-drug to deliver D-glutamate intracellularly.
Background: The Glutamatergic Synapse
Excitatory synaptic transmission begins when an action potential triggers the release of L-glutamate from the presynaptic terminal. L-glutamate diffuses across the synaptic cleft and binds to postsynaptic receptors.
-
AMPA Receptors (AMPARs): Mediate fast synaptic transmission by allowing sodium ions (Na⁺) to enter the postsynaptic neuron upon binding L-glutamate, causing a rapid depolarization.
-
NMDA Receptors (NMDARs): These receptors are unique "coincidence detectors." Their activation requires both the binding of L-glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg²⁺). Once open, NMDARs are highly permeable to calcium ions (Ca²⁺), which act as a critical second messenger to trigger downstream signaling cascades involved in synaptic plasticity.
The diagram below illustrates the key components and mechanism of a glutamatergic synapse.
Caption: Key events at a glutamatergic synapse.
Protocols for Studying Synaptic Transmission
While specific protocols for this compound are not established in the literature, its effects—or the effects of any novel compound—can be assessed using standard neurophysiological techniques. The most common method is patch-clamp electrophysiology in acute brain slices.
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol allows for the direct measurement of synaptic currents (EPSCs) and potentials (EPSPs) from a single neuron.
1. Brain Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., a juvenile rat, P21-P35) in accordance with institutional animal care guidelines.
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
- Use a vibratome to cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus).
- Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂ and allow them to recover for at least 1 hour at room temperature.
2. Recording:
- Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ and fill with an appropriate internal solution.
- Approach a target neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
- Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
- Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for a CA1 pyramidal neuron).
3. Data Acquisition:
- Record baseline synaptic responses by delivering electrical stimuli every 20-30 seconds.
- To study NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block. AMPA receptor currents can be blocked pharmacologically if desired.
- After establishing a stable baseline, perfuse the bath with the test compound (e.g., this compound) and record the resulting changes in synaptic currents.
- Perform a washout by perfusing with standard aCSF to see if the effects are reversible.
The workflow for this experimental approach is visualized below.
Caption: General workflow for a patch-clamp electrophysiology experiment.
Protocol 2: Investigating Synaptic Plasticity (Long-Term Potentiation)
Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary model for studying the synaptic basis of learning and memory.
1. Setup:
- Prepare and record from brain slices as described in Protocol 1. Field potential recordings (fEPSPs) are often used as a lower-throughput but stable alternative to whole-cell patch clamp for LTP studies.
2. Baseline Recording:
- Record stable baseline fEPSPs for 15-20 minutes by delivering single stimuli at a low frequency (e.g., 0.05 Hz).
3. LTP Induction:
- Apply a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or more trains of 100 Hz for 1 second.
- The induction of many forms of LTP is dependent on the activation of NMDA receptors.
4. Post-Induction Recording:
- Resume low-frequency stimulation and record the fEPSP slope for at least 60 minutes post-induction. A sustained increase in the fEPSP slope indicates the successful induction of LTP.
5. Pharmacological Investigation:
- To investigate how a compound affects LTP, it can be applied before the induction protocol. A reduction or block of LTP in the presence of the compound would suggest it interferes with the underlying signaling mechanisms.
The logical relationship for NMDA receptor-dependent LTP is shown below.
Caption: Signaling cascade for NMDAR-dependent LTP.
References
- 1. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate as a neurotransmitter in the brain: review of physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Octyl D-Glutamate in High-Throughput Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Octyl D-Glutamate is a cell-permeable ester derivative of the D-enantiomer of glutamic acid. Upon entry into the cell, it is hydrolyzed by intracellular esterases to release D-glutamate.[1][2][3] This property makes it a valuable tool for investigating the intracellular roles of D-glutamate and for developing high-throughput screening (HTS) assays to identify modulators of its metabolic pathways. In the central nervous system, D-amino acids, including D-serine and potentially D-glutamate, act as neuromodulators, particularly at the glycine site of N-methyl-D-aspartate (NMDA) receptors. The intracellular concentration of these D-amino acids is primarily regulated by the flavoenzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination. The byproducts of this reaction are the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Consequently, dysregulation of DAO activity has been implicated in the pathophysiology of neurological and psychiatric disorders, making it an attractive target for drug discovery.
These application notes provide a framework for utilizing this compound in HTS campaigns to identify inhibitors of D-amino acid oxidase and to screen for compounds that mitigate intracellular oxidative stress induced by elevated D-glutamate levels.
Principle of the Assays
The primary application of this compound in HTS is to serve as a substrate for intracellular DAO. By introducing this compound to cells engineered to express DAO, a steady intracellular production of D-glutamate is achieved. The subsequent enzymatic degradation of D-glutamate by DAO generates hydrogen peroxide (H₂O₂). This H₂O₂ production can be quantified using fluorescent or luminescent probes, providing a robust signal for HTS. Compounds that inhibit DAO will reduce the generation of H₂O₂, leading to a decrease in the signal.
A secondary application involves leveraging the H₂O₂ production to model intracellular oxidative stress. In this context, this compound can be used to induce a state of oxidative stress, and a compound library can be screened for agents that protect cells from this stress, as measured by cell viability or specific markers of oxidative damage.
Data Presentation
Table 1: Exemplary Quantitative Data for Known D-Amino Acid Oxidase (DAO) Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Benzoic Acid | Human DAO | Recombinant Enzyme | 1.9 | (Sacchi et al., 2012) |
| Kojic Acid | Human DAO | Recombinant Enzyme | 9.8 | (Sacchi et al., 2012) |
| CBIO-431 | Human DAO | Cell-Based | 0.028 | (Duplantier et al., 2011) |
| AS057278 | Human DAO | Recombinant Enzyme | 0.011 | (Ferraris et al., 2008) |
Note: The data presented here are from literature sources and serve as a reference for expected potencies of DAO inhibitors. Actual values may vary depending on the specific assay conditions.
Mandatory Visualizations
References
- 1. High-throughput screening assay for D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate induces oxidative stress not mediated by glutamate receptors or cystine transporters: protective effect of melatonin and other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of 5-Octyl D-Glutamate in Animal Models
For research use only. Not for use in humans.
Introduction
5-Octyl D-Glutamate is a derivative of the amino acid D-glutamate, characterized by an octyl ester group. While L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, its D-enantiomers and derivatives are often explored for their potential to modulate glutamatergic neurotransmission, potentially offering neuroprotective or other therapeutic effects. The octyl ester modification increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and cell membranes.
These application notes provide a proposed framework for the in vivo administration of this compound in animal models, based on established methodologies for related glutamate analogs and receptor antagonists. The provided protocols are intended as a starting point for researchers and will require optimization and validation for specific experimental contexts.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following tables provide starting dose ranges and administration parameters derived from studies on related glutamate compounds, such as monosodium L-glutamate (MSG) and various glutamate receptor antagonists, in rodent models.[1][2] It is critical to perform dose-response and toxicity studies to determine the optimal and safe dosage of this compound for any new experimental paradigm.
Table 1: Proposed Initial Dosing and Administration Routes for this compound in Rodent Models
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Animal Strain | C57BL/6, BALB/c (or other relevant strain) | Sprague-Dawley, Wistar (or other relevant strain) |
| Age/Weight | 8-12 weeks / 20-30 g | 8-12 weeks / 200-300 g |
| Proposed Route of Administration | Intraperitoneal (IP), Subcutaneous (SC), Oral Gavage (PO) | Intraperitoneal (IP), Subcutaneous (SC), Oral Gavage (PO) |
| Vehicle Solution | Saline (0.9% NaCl), PBS, Saline with 5% DMSO and 5% Tween® 80 | Saline (0.9% NaCl), PBS, Saline with 5% DMSO and 5% Tween® 80 |
| Proposed Starting Dose Range | 1 - 10 mg/kg | 1 - 10 mg/kg |
| Administration Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Frequency | Single dose or as determined by pharmacokinetic studies | Single dose or as determined by pharmacokinetic studies |
Table 2: Example Parameters for In Vivo Neurotoxicity Studies with Glutamate Analogs
| Parameter | Description | Example Value (from MSG studies) |
| Animal Model | Neonatal or adult rodents | Neonatal mice or rats |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC)[2] |
| Neurotoxic Dose | Dose reported to induce neuronal necrosis | 4 mg/g body weight[2] |
| Endpoint Analysis | Histological examination of brain tissue (e.g., hypothalamus, hippocampus) | Assessment of neuronal damage, gliosis |
| Behavioral Assessment | Evaluation of locomotor activity, learning, and memory | Morris water maze, open field test |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for parenteral or oral administration in animal models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be treated.
-
For a saline-based solution (if soluble): a. Weigh the calculated amount of this compound and place it in a sterile tube. b. Add a small amount of sterile saline and vortex to dissolve. c. Gradually add the remaining volume of sterile saline to reach the final desired concentration. d. Ensure complete dissolution. If the compound does not fully dissolve, proceed to step 3.
-
For a formulation with co-solvents (for compounds with low aqueous solubility): a. Weigh the calculated amount of this compound and place it in a sterile tube. b. Add a volume of DMSO to constitute 5% of the final volume (e.g., 50 µL for a final volume of 1 mL). c. Vortex thoroughly until the compound is completely dissolved. d. Add a volume of Tween® 80 to constitute 5% of the final volume (e.g., 50 µL for a final volume of 1 mL). e. Vortex the mixture. f. Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
Sterilization: a. Draw the final solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile, pyrogen-free vial or tube.
-
Storage: Store the prepared solution at 4°C for short-term use (up to 24 hours) or aliquot and freeze at -20°C for longer-term storage. Protect from light. Always bring the solution to room temperature before administration.
Protocol 2: Administration of this compound to Rodents
Objective: To administer the prepared this compound solution to mice or rats via intraperitoneal injection.
Materials:
-
Prepared and sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: a. Weigh the animal immediately before injection to accurately calculate the volume of the solution to be administered. b. Properly restrain the animal. For an IP injection in a mouse, this can be done by securing the scruff of the neck and the base of the tail. For a rat, appropriate manual restraint techniques should be used by trained personnel.
-
Injection Procedure: a. Draw the calculated volume of the this compound solution into the sterile syringe. b. Orient the animal so that its head is pointing downwards to move the abdominal organs away from the injection site. c. Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels. d. Insert the needle at a 15-30 degree angle into the peritoneal cavity. e. Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). f. Slowly inject the solution. g. Withdraw the needle and return the animal to its cage.
-
Post-injection Monitoring: a. Monitor the animal for any adverse reactions, such as distress, lethargy, or seizure-like activity, for at least 30 minutes post-injection and periodically thereafter according to the experimental design. b. Record all observations.
Signaling Pathways and Experimental Workflow
Glutamate Excitotoxicity Signaling Pathway
Excessive activation of glutamate receptors, particularly NMDA and AMPA receptors, can lead to excitotoxicity, a process implicated in various neurological disorders.[3] This pathway involves a massive influx of Ca²⁺ ions, which triggers downstream neurotoxic cascades.
Caption: Glutamate excitotoxicity signaling cascade.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
References
Application Notes and Protocols for Measuring the Activity of 5-Octyl D-Glutamate
Introduction
5-Octyl D-glutamate is a cell-permeable prodrug designed to deliver D-glutamate into the cellular cytoplasm.[1][2] Upon entry into the cell, endogenous cytoplasmic esterases hydrolyze the octyl ester bond, releasing free D-glutamate.[1][2] The primary biological activity of the released D-glutamate is expected to be the modulation of the glutamatergic system, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it can potentially act as a co-agonist at the glycine/D-serine binding site.[3]
It is critical to note that D-glutamate is not a substrate for the enzyme D-amino acid oxidase (DAAO), which typically degrades other D-amino acids like D-serine. Therefore, standard DAAO activity assays are not suitable for directly measuring the activity of this compound. Instead, assays should focus on two key aspects: (1) quantifying the conversion of the prodrug into D-glutamate and (2) measuring the subsequent functional effects on its presumed cellular target, the NMDA receptor.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantify the intracellular release of D-glutamate and to assess its functional activity through NMDA receptor-dependent pathways.
Application Note 1: Quantification of Intracellular D-Glutamate Release Using High-Performance Liquid Chromatography (HPLC)
Principle
This protocol describes a method to quantify the concentration of free D-glutamate in cell lysates following treatment with this compound. The method utilizes reverse-phase HPLC to separate D-glutamate from other cellular components. Since glutamate lacks a strong chromophore for standard UV detection, a pre-column derivatization step is required. Reagents such as o-Phthaldialdehyde (OPA) or 1-Fluoro-2,4-dinitrobenzene (DNFB) react with the primary amine of glutamate to form a fluorescent or UV-absorbing derivative, respectively, enabling sensitive detection and quantification.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, SH-SY5Y, or primary neurons) in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or heated methanol).
-
Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle-only control.
-
-
Sample Preparation (Cell Lysis):
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200 µL of ice-cold lysis buffer (e.g., 0.1 M HCl containing an internal standard) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for derivatization. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
-
Pre-Column Derivatization (OPA Method):
-
Prepare the OPA derivatizing reagent by dissolving OPA in borate buffer with the addition of a thiol (e.g., 3-mercaptopropionic acid).
-
In a new microcentrifuge tube, mix 50 µL of the cell lysate supernatant with 100 µL of the OPA reagent.
-
Vortex briefly and incubate at room temperature for 2-3 minutes in the dark. The reaction creates a fluorescent isoindole derivative.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) sodium phosphate buffer and (B) a mixture of acetonitrile and methanol is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Quantification: Generate a standard curve using known concentrations of D-glutamate prepared and derivatized in the same manner as the samples. Calculate the concentration of D-glutamate in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
The quantitative data should be summarized to show the time-dependent release of D-glutamate.
| Treatment Time (minutes) | D-Glutamate Concentration (µM) ± SD |
| 0 (Vehicle Control) | < 0.1 |
| 15 | 2.5 ± 0.3 |
| 30 | 8.1 ± 0.9 |
| 60 | 15.7 ± 1.8 |
| 120 | 12.2 ± 1.5 |
| Table 1: Hypothetical intracellular D-glutamate concentration in cultured cells following treatment with 100 µM this compound. |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Welcome to the technical support center for 5-Octyl D-Glutamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a stable, cell-permeable analog of D-glutamate.[1][2] Its primary function is to deliver D-glutamate into cells. Once inside the cell, cytoplasmic esterases cleave the octyl ester bond, releasing free D-glutamate, which can then participate in various metabolic pathways.[1][2][3]
Q2: What is the recommended storage for the solid compound and its solutions?
A2: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C. For solutions, it is recommended to store them at -20°C or -80°C to minimize degradation. If refrigerated at 4°C, solutions should ideally be used within a short timeframe (e.g., a few days). For long-term storage, it is best to aliquot solutions and freeze them to avoid multiple freeze-thaw cycles, which can contribute to degradation.
Q3: What are the main stability concerns for this compound in solution?
A3: The primary stability issue is the hydrolysis of the 5-octyl ester bond. This reaction breaks down the molecule into D-glutamic acid and octanol. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of enzymes in the solution.
Q4: How does pH affect the stability of this compound in solution?
A4: Like other esters, this compound is susceptible to both acid- and base-catalyzed hydrolysis. This means that at both low (acidic) and high (alkaline) pH values, the rate of degradation will increase. The maximum stability is generally found at a neutral or slightly acidic pH. For instance, a study on L-alanyl-L-glutamine found its maximum stability around pH 6.0. While specific data for this compound is not available, a similar pH-dependent stability profile can be expected.
Q5: What solvents can I use to prepare a stock solution?
A5: this compound is soluble in methanol at approximately 1 mg/mL, and heating may be required. When preparing a stock solution, it is advisable to use an anhydrous solvent and purge it with an inert gas to minimize the presence of water and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Troubleshooting Guides
Issue: I am observing inconsistent or no effect in my cell-based experiments.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting:
-
Prepare a fresh stock solution from the solid compound.
-
Ensure the solvent is of high purity and anhydrous.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
-
Possible Cause 2: Hydrolysis in the cell culture medium.
-
Troubleshooting:
-
The pH of the cell culture medium (typically 7.2-7.4) can slowly hydrolyze the ester.
-
Add the this compound solution to the medium immediately before treating the cells.
-
Consider performing a time-course experiment to determine the effective window of activity before significant degradation occurs.
-
-
Issue: The pH of my buffered solution containing this compound is changing over time.
-
Possible Cause: Hydrolysis of the ester bond.
-
Troubleshooting:
-
The hydrolysis of this compound releases D-glutamic acid, which will lower the pH of a weakly buffered solution.
-
This is an indicator of compound degradation.
-
Use a freshly prepared solution for your experiments.
-
If possible, analyze the solution using HPLC to quantify the amount of remaining this compound and the formation of D-glutamic acid.
-
-
Issue: My stock solution appears cloudy or has precipitated after thawing.
-
Possible Cause 1: Low solubility at lower temperatures.
-
Troubleshooting:
-
Gently warm the solution (e.g., to 37°C) and vortex to redissolve the compound.
-
Ensure the concentration of your stock solution does not exceed its solubility limit in the chosen solvent.
-
-
-
Possible Cause 2: Degradation products precipitating.
-
Troubleshooting:
-
If the precipitate does not redissolve upon warming, it may consist of degradation products.
-
It is recommended to discard the solution and prepare a fresh one.
-
-
Data on Factors Affecting Stability
Table 1: General Factors Influencing Ester Hydrolysis
| Factor | Effect on Stability | Rationale |
| pH | Decreased stability at acidic and alkaline pH. | Both H+ and OH- ions catalyze the hydrolysis of the ester bond. |
| Temperature | Decreased stability with increasing temperature. | Higher temperatures increase the rate of chemical reactions, including hydrolysis. |
| Water Content | Decreased stability with higher water content. | Water is a reactant in the hydrolysis reaction. |
| Enzymes | Decreased stability in the presence of esterases. | Biological systems contain esterases that are designed to cleave ester bonds. |
Table 2: Stability of L-Glutamine in Solution (Reference Data)
| Temperature | pH | Solution | Degradation Rate (%/day) |
| 22-24°C | 6.5 | Water | 0.23 |
| 22-24°C | Not specified | 15% Dextrose/Water | 0.22 |
| 22-24°C | Not specified | Mixed TPN Solution | 0.8 |
| 4°C | Not specified | Intravenous Solutions | < 0.15 |
| -20°C | Not specified | Intravenous Solutions | < 0.03 |
| -80°C | Not specified | Intravenous Solutions | Undetectable |
| (Data adapted from Khan K, Elia M. Clinical Nutrition. 1991) |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol provides a general method to quantify the stability of this compound in a specific buffer or medium.
1. Materials:
-
This compound
-
Experimental buffer/medium of interest
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Quenching solution (e.g., cold acetonitrile)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL).
-
Prepare the test solution by diluting the stock solution into your experimental buffer/medium to the final desired concentration.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the test solution and mix it with an equal volume of quenching solution to stop any further degradation. Analyze this sample by HPLC to determine the initial concentration.
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). At each time point, take an aliquot and quench it as in step 3.
-
Store all quenched samples at -80°C until analysis.
-
HPLC Analysis:
-
Set up a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Inject the T=0 sample and identify the peak corresponding to this compound.
-
Run all subsequent time point samples.
-
Integrate the peak area for this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for solution preparation and handling.
References
Methods for preventing the degradation of 5-Octyl D-Glutamate during storage
This technical support center provides guidance on the proper storage and handling of 5-Octyl D-Glutamate to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1][2][3][4] Under these conditions, it is stable for at least four years.[1]
Q2: Can I store this compound in solution?
A2: It is not recommended to store this compound in solution for extended periods. If you must prepare a stock solution, it is best to prepare it fresh before use. If short-term storage is necessary, aliquot the solution and store it at -80°C. The stability of related compounds like L-glutamine in solution is known to be dependent on pH and temperature, with degradation being minimal at -80°C.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the 5-octyl ester bond, which results in the formation of D-glutamic acid and 1-octanol. This process can be accelerated by the presence of water, acidic or basic conditions, and elevated temperatures. At non-extreme pH values, the resulting D-glutamic acid can further be converted to D-pyroglutamic acid, especially with heating.
Q4: How does pH affect the stability of this compound?
Q5: Is this compound sensitive to light or oxidation?
A5: While specific photostability and oxidation studies for this compound are not widely published, it is a general best practice in chemical storage to protect compounds from light and atmospheric oxygen, especially for long-term storage. Storing the solid in a tightly sealed, opaque container at the recommended temperature will minimize these risks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored at -20°C as a solid. - If using a stock solution, prepare it fresh before each experiment. - Verify the pH of your experimental buffer; extreme pH values can promote hydrolysis. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products such as D-glutamic acid or D-pyroglutamic acid. | - Confirm the identity of the new peaks using analytical standards if available. - Review your storage and handling procedures. The presence of these peaks suggests that degradation has occurred. - Consider performing a forced degradation study (see experimental protocols) to identify potential degradation products under your experimental conditions. |
| Inconsistent experimental results | Partial degradation of this compound leading to variable concentrations of the active compound. | - Always use a fresh vial or a freshly prepared stock solution for critical experiments. - Quantify the concentration of your stock solution before use, if possible. - Ensure that the compound is fully dissolved and the solution is homogeneous. The solubility in methanol is reported as 1 mg/ml with heating. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on data for related compounds like glutamic acid and general principles of chemical stability.
| Storage Condition | Compound Form | Expected Stability | Primary Degradation Products |
| -20°C | Crystalline Solid | High (Stable for ≥ 4 years) | Minimal |
| 4°C | Solution (neutral pH) | Low to Moderate (days to weeks) | D-Glutamic Acid, 1-Octanol |
| Room Temperature | Solution (neutral pH) | Low (hours to days) | D-Glutamic Acid, 1-Octanol |
| Elevated Temperature (>40°C) | Solid or Solution | Very Low | D-Glutamic Acid, 1-Octanol, D-Pyroglutamic Acid |
| Acidic pH (2-4) in Solution | Solution | Low | D-Glutamic Acid, 1-Octanol, D-Pyroglutamic Acid |
| Basic pH (>8) in Solution | Solution | Low | D-Glutamic Acid, 1-Octanol |
Experimental Protocols
Protocol 1: Suggested Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid this compound in an oven at 80°C for 48 hours. Also, expose 1 mL of the stock solution to the same conditions.
-
Photolytic Degradation: Expose a sample of the solid this compound and 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
Interpreting ambiguous or unexpected data from 5-Octyl D-Glutamate studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Octyl D-Glutamate. Our aim is to help you interpret ambiguous or unexpected data and to provide a deeper understanding of the experimental considerations when using this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing unexpected cytotoxicity or cell death after treatment with this compound?
Answer: Unexpected cytotoxicity can stem from several factors:
-
Excitotoxicity: The intended effect of this compound is to increase intracellular D-glutamate, which can then act on NMDA receptors.[1][2] Over-activation of these receptors can lead to excessive calcium influx and subsequent excitotoxicity, a process known to cause neuronal death.[3][4]
-
Off-Target Effects: At high concentrations, this compound or its byproducts (octanol) may have off-target effects unrelated to NMDA receptor modulation.
-
Esterase Activity: The rate of hydrolysis of the octyl ester by intracellular esterases can vary between cell types.[1] High esterase activity could lead to a rapid and excessive accumulation of intracellular D-glutamate.
-
Impurities: Ensure the purity of your this compound compound, as contaminants could be cytotoxic.
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
-
Use a Specific Antagonist: Co-treat with a known NMDA receptor antagonist to see if this rescues the cells from cytotoxicity. This can help confirm if the effect is mediated by NMDA receptors.
-
Control for Byproducts: Test the effects of octanol alone on your cells to rule out toxicity from the cleaved ester group.
-
Verify Compound Purity: Use a high-purity compound (≥98%) and consider analytical methods to confirm its identity and purity.
Question: I am not observing the expected effect of this compound on my cells. What could be the reason?
Answer: A lack of response could be due to several factors related to the compound's mechanism of action and the experimental system:
-
Low Esterase Activity: The cell line you are using may have low levels of the necessary cytoplasmic esterases to hydrolyze this compound into its active form, D-glutamate.
-
NMDA Receptor Subunit Composition: The NMDA receptors in your cells may be composed of subunits that are less sensitive to modulation by D-glutamate at the glycine binding site.
-
Insufficient Co-agonist: NMDA receptor activation requires the binding of both glutamate and a co-agonist (glycine or D-serine). Ensure that the experimental medium contains an appropriate co-agonist.
-
Compound Degradation: Improper storage or handling of this compound could lead to its degradation.
Troubleshooting Steps:
-
Use a Positive Control: Treat your cells with D-glutamate directly to confirm that the downstream signaling pathway is functional.
-
Measure Esterase Activity: If possible, perform an esterase activity assay on your cell lysates.
-
Characterize NMDA Receptor Subunits: Use techniques like qPCR or Western blotting to determine the subunit composition of the NMDA receptors in your cell line.
-
Ensure Proper Co-agonist Presence: Supplement your experimental buffer with a saturating concentration of glycine or D-serine.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a cell-permeable pro-drug of D-glutamate. The octyl ester group enhances its ability to cross the cell membrane. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate. D-glutamate can then act as a co-agonist at the glycine-binding site of NMDA receptors.
What are the appropriate controls to include in my experiments?
-
Vehicle Control: To control for the effects of the solvent used to dissolve this compound.
-
5-Octyl L-Glutamate: As an enantiomer control to assess the stereospecificity of the observed effects.
-
D-Glutamate: As a positive control to confirm that the cellular machinery downstream of D-glutamate is responsive.
-
NMDA Receptor Antagonist: To confirm that the observed effects are mediated by NMDA receptors.
What is the recommended solvent and storage condition for this compound?
This compound is a crystalline solid that is soluble in methanol (with heating). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, aliquot and store at -80°C to minimize freeze-thaw cycles.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 149332-65-0 | |
| Molecular Formula | C₁₃H₂₅NO₄ | |
| Formula Weight | 259.4 g/mol | |
| Purity | ≥98% | |
| Formulation | Crystalline solid | |
| Solubility | Methanol: 1 mg/ml (heated) |
Experimental Protocols
Protocol: Cell-Based Calcium Imaging Assay to Measure NMDA Receptor Activity
This protocol describes how to measure changes in intracellular calcium levels in response to NMDA receptor activation, which can be modulated by D-glutamate released from this compound.
Materials:
-
Adherent cells expressing NMDA receptors (e.g., primary neurons or a suitable transfected cell line)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or other calcium indicator dye
-
Pluronic F-127
-
This compound
-
NMDA
-
Glycine
-
Positive control (e.g., ionomycin)
-
Negative control (vehicle)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare solutions of NMDA and glycine in HBSS.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing glycine to all wells.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time to allow for hydrolysis.
-
Add NMDA to stimulate the receptors.
-
Continuously record the fluorescence signal for several minutes.
-
At the end of the experiment, add a positive control like ionomycin to determine the maximum calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Generate dose-response curves for this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies for refining and improving 5-Octyl D-Glutamate experimental protocols
Welcome to the technical support center for 5-Octyl D-Glutamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining and improving experimental protocols involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visualizations to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of D-glutamate. It is an esterified form of D-glutamate, which allows it to readily cross cell membranes. Once inside the cell, endogenous esterases hydrolyze the octyl ester bond, releasing free D-glutamate. This leads to an increase in the intracellular concentration of D-glutamate, which can then participate in various metabolic pathways.
Q2: I am having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure?
A2: This is a common challenge due to the lipophilic nature of the octyl ester. This compound has poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.
-
Stock Solution Preparation: Dissolve this compound in heated methanol (1 mg/ml) or dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: To minimize precipitation and ensure homogeneity, perform a serial dilution of the stock solution in your cell culture medium. It is crucial to vortex or mix vigorously during dilution. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.
Q3: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
A3: Cellular toxicity can arise from several factors:
-
High Concentrations: Excessive concentrations of intracellular D-glutamate or its metabolites can be toxic. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.
-
Organic Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is below the tolerance level of your cells.
-
Compound Purity: Impurities in the compound preparation could contribute to toxicity. It is advisable to use a high-purity grade of this compound.
-
Metabolic Stress: A rapid increase in intracellular D-glutamate can perturb cellular metabolism, leading to stress and toxicity.
Q4: How can I confirm that this compound is being taken up by my cells and hydrolyzed to D-glutamate?
A4: To verify intracellular delivery and hydrolysis, you can perform the following:
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure the intracellular levels of both this compound and free D-glutamate over time after treatment.
-
Functional Assays: Measure the activity of downstream metabolic pathways that are known to be influenced by D-glutamate levels.
Q5: What are the expected downstream effects of increased intracellular D-glutamate?
A5: Increased intracellular D-glutamate can influence several metabolic pathways. D-glutamate can be converted to L-glutamate by glutamate racemase in organisms that possess this enzyme. L-glutamate is a key metabolite that can enter the tricarboxylic acid (TCA) cycle via conversion to α-ketoglutarate. It is also a precursor for the synthesis of other amino acids and the antioxidant glutathione.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₂₅NO₄ | Cayman Chemical |
| Molecular Weight | 259.3 g/mol | Cayman Chemical |
| Purity | ≥95% | Typical Supplier Data |
| Solubility | Methanol (heated): 1 mg/ml | Cayman Chemical |
| DMSO: Soluble | General knowledge for lipophilic compounds | |
| Aqueous Buffers: Poorly soluble | General knowledge for lipophilic compounds | |
| Storage | -20°C as a solid | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Application
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution in DMSO. (Mass = 0.01 mol/L * 259.3 g/mol * Volume in L)
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your desired volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Crucially, add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion and to prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: General Cell Treatment Protocol
Objective: To treat cultured cells with this compound.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Working solution of this compound in culture medium (from Protocol 1)
-
Vehicle control medium (culture medium with the same final concentration of DMSO as the working solution)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Plate your cells at the desired density and allow them to adhere and grow for 24 hours or until they reach the desired confluency.
-
Carefully remove the existing culture medium from the cells.
-
Add the appropriate volume of the freshly prepared this compound working solution to the treatment wells.
-
For control wells, add the same volume of the vehicle control medium.
-
Incubate the cells for the desired experimental duration (e.g., 4, 8, 12, 24 hours).
-
After the incubation period, proceed with your downstream assays (e.g., cell viability assay, metabolite extraction, protein analysis).
Visualizations
Experimental Workflow for Cell Treatment
Caption: A flowchart of the experimental workflow for preparing and treating cells with this compound.
Intracellular Hydrolysis and Metabolic Fate of D-Glutamate
Caption: A diagram illustrating the intracellular conversion of this compound and the subsequent metabolic pathways of D-glutamate.
Quality control and purity assessment of 5-Octyl D-Glutamate batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Octyl D-Glutamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cell-permeable analog of D-glutamate. Its primary application is to increase intracellular concentrations of D-glutamate in experimental settings. The octyl ester group renders the molecule more lipophilic, facilitating its passage across cell membranes. Once inside the cell, endogenous esterases cleave the ester bond, releasing D-glutamate.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term use, it can be shipped at room temperature.[1] When preparing solutions, it is recommended to bring the vial to room temperature before opening to avoid moisture condensation.
Q3: What is the solubility of this compound?
A3: The solubility of this compound is 1 mg/ml in heated methanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Effect Observed
Q1.1: I am not observing the expected biological effect after treating my cells with this compound. What could be the reason?
A1.1: Several factors could contribute to a lack of cellular effect. Consider the following troubleshooting steps:
-
Cellular Uptake and Hydrolysis: Confirm that your cell type has sufficient intracellular esterase activity to hydrolyze the octyl ester and release D-glutamate. Esterase activity can vary significantly between different cell lines.
-
Compound Integrity: Verify the purity and integrity of your this compound batch. Degradation due to improper storage or handling can lead to a loss of activity.
-
Solubility Issues: Ensure that the compound is fully dissolved in your culture medium. Precipitation of the compound will lead to a lower effective concentration. When diluting a stock solution, add it to the medium with vigorous mixing.
-
Concentration and Incubation Time: Optimize the concentration and incubation time for your specific cell type and experimental endpoint. A dose-response and time-course experiment is highly recommended.
Issue 2: Poor Solubility in Aqueous Media
Q2.1: I am having difficulty dissolving this compound in my aqueous experimental buffer.
A2.1: This is a common issue due to the lipophilic octyl chain. Here are some recommendations:
-
Use of a Stock Solution: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. The solubility in heated methanol is reported to be 1 mg/ml.[1]
-
Serial Dilution: When preparing your working solution, perform serial dilutions of the stock solution in your aqueous buffer. Add the stock solution dropwise to the buffer while vortexing or stirring to prevent precipitation.
-
Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) can aid in solubilization. However, you must validate that the surfactant does not interfere with your assay.
Issue 3: Concerns About Batch Purity and Quality
Q3.1: How can I assess the purity of my this compound batch?
A3.1: The purity of this compound is typically stated by the supplier to be ≥98%.[1] However, you can independently verify the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below are summarized tables of typical specifications and detailed experimental protocols for purity assessment.
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Specification |
| Purity | ≥98% |
| Molecular Formula | C13H25NO4 |
| Molecular Weight | 259.4 g/mol |
| Appearance | Crystalline solid |
| Storage | -20°C |
| Stability | ≥ 4 years at -20°C |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to assess the purity of a this compound batch using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 ml of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/ml stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/ml with the same solvent mixture.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µl
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for the structural confirmation and purity estimation of this compound using proton NMR spectroscopy.
1. Materials and Reagents:
-
This compound sample
-
Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃)
-
NMR tubes
2. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 ml of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
3. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Nucleus: ¹H
-
Solvent: CD₃OD or CDCl₃
-
Temperature: 25°C
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 5 seconds (for quantitative analysis)
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to the protons of this compound. Compare the integral ratios to the expected ratios based on the molecular structure.
-
Identify any impurity peaks and estimate their concentration relative to the main compound.
Visualizations
Caption: Quality Control Workflow for this compound Batches.
Caption: Intracellular Activation of this compound.
References
How to minimize potential off-target effects of 5-Octyl D-Glutamate
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential off-target effects of 5-Octyl D-Glutamate. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected or inconsistent cellular phenotype observed after treatment with this compound.
-
Question: We are observing a cellular response that is not consistent with the known functions of D-glutamate. How can we determine if this is an off-target effect of this compound?
-
Answer: Unexplained cellular phenotypes can arise from off-target interactions. To investigate this, we recommend a multi-pronged approach:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the potency of this compound in eliciting the observed phenotype with its potency for its intended on-target effect (increasing intracellular D-glutamate). A significant discrepancy in potency may suggest an off-target mechanism.[1]
-
Control Compound: Use a structurally unrelated compound that also increases intracellular D-glutamate levels. If this compound does not produce the same phenotype, it strengthens the hypothesis of an off-target effect specific to this compound.
-
Direct D-Glutamate Application: If experimentally feasible, compare the effects of this compound with the direct application of D-glutamate to the cells (e.g., via microinjection) to see if the phenotype is replicated.
-
Issue 2: High background signal or direct interference in a reporter gene assay.
-
Question: Our reporter gene assay for a specific signaling pathway shows a high background signal when using this compound. How can we troubleshoot this?
-
Answer: The compound might be directly affecting the reporter protein or other components of the assay system.
-
Counter-Screening: Use a control reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter.[1] If this compound still produces a high signal with this control vector, it indicates a direct effect on the reporter system, independent of the signaling pathway under investigation.[1]
-
Issue 3: Concern about potential interactions with glutamate receptors.
-
Question: Since this compound is a glutamate derivative, could it be interacting with ionotropic or metabotropic glutamate receptors on the cell surface?
-
Answer: Yes, this is a valid concern. Although this compound is designed to be cell-permeable and act intracellularly, its structural similarity to glutamate could lead to interactions with extracellular glutamate receptors.
-
Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for various glutamate receptor subtypes (e.g., NMDA, AMPA, kainate, and mGluRs) to determine if this compound can displace these ligands.[2][3]
-
Functional Assays: Use cell lines expressing specific glutamate receptor subtypes and measure downstream signaling events (e.g., calcium influx, cAMP production) upon application of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of D-glutamate. Its primary mechanism of action involves passive diffusion across the cell membrane, followed by intracellular hydrolysis of the octyl ester bond by cytoplasmic esterases. This process releases free D-glutamate into the cytoplasm, thereby increasing its intracellular concentration.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented, potential off-target interactions could arise from several mechanisms:
-
Interaction with Glutamate Receptors: As a glutamate analog, it may interact with various ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) glutamate receptors on the cell surface.
-
Alteration of Glutamate Metabolism: The intracellular release of D-glutamate could potentially interfere with cellular pathways involving glutamate and glutamine metabolism.
-
Non-specific Esterase Activity: The hydrolysis of the octyl ester could be mediated by a range of intracellular esterases, potentially leading to unintended consequences if the activity of these enzymes is critical for other cellular processes.
-
Effects of the Octyl Moiety: The lipophilic octyl group could lead to non-specific interactions with cellular membranes or hydrophobic pockets of proteins.
Q3: What experimental approaches can be used to identify off-target interactions of this compound?
A3: Several unbiased, proteome-wide methods can be employed to identify potential off-target proteins:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon binding to this compound can indicate a direct interaction.
-
Kinobeads Assay: This affinity chromatography-based method can be used to profile the interaction of a compound with a large number of kinases. While not specific to glutamate-related targets, it can reveal unexpected kinase interactions.
-
Off-Target Screening Cell Microarray Analysis (OTSCMA): This high-throughput method uses cell microarrays expressing a large number of human proteins to screen for binding interactions with the test compound.
Quantitative Data Summary
Table 1: Hypothetical Binding Affinities (Ki) of this compound for Glutamate Receptor Subtypes
| Receptor Subtype | Ki (µM) |
| NMDA | > 100 |
| AMPA | > 100 |
| Kainate | 85 |
| mGluR1 | 50 |
| mGluR5 | 75 |
| mGluR2/3 | > 100 |
| mGluR4/6/7/8 | > 100 |
Table 2: Hypothetical IC50 Values from Cellular Assays
| Assay | Target Cell Line | IC50 (µM) |
| On-Target (D-Glutamate increase) | HEK293 | 5 |
| Off-Target (Calcium Mobilization) | CHO-mGluR1 | 45 |
| Off-Target (Cytotoxicity) | HepG2 | > 200 |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of this compound by measuring changes in their thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Protein Precipitation and Separation: Centrifuge the heated samples to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using techniques such as SDS-PAGE followed by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Compare the amount of soluble protein at each temperature between the drug-treated and vehicle-treated samples. An increase in the thermal stability of a protein in the presence of this compound suggests a direct binding interaction.
Protocol 2: Competitive Radioligand Binding Assay for Glutamate Receptors
Objective: To determine the binding affinity of this compound for specific glutamate receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the glutamate receptor subtype of interest.
-
Binding Reaction: Incubate the membranes with a known concentration of a specific radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor) in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: Potential signaling pathways affected by this compound.
References
Addressing batch-to-batch variability of 5-Octyl D-Glutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Octyl D-Glutamate. Our aim is to help you address potential challenges, particularly batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Troubleshooting Guide
Inconsistent experimental outcomes when using this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues related to batch-to-batch variability.
Problem: Reduced or inconsistent biological effect of this compound compared to previous batches.
This is one of the most common issues arising from batch-to-batch variability. The underlying cause often relates to the purity, stability, or concentration of the active compound.
| Potential Cause | Recommended Action |
| Incorrect Concentration of Stock Solution | Verify the calculations used to prepare your stock solution. If possible, confirm the concentration using a quantitative analytical method such as HPLC. |
| Degradation of this compound | This compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, which can convert it to D-glutamate and 1-octanol. Additionally, under acidic conditions and heat, glutamate can be converted to the less active pyroglutamic acid.[1] Ensure that stock solutions are prepared in an appropriate solvent, stored at -20°C, and subjected to minimal freeze-thaw cycles.[2] |
| Variable Purity Between Batches | The presence of impurities can affect the compound's efficacy. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. Key potential impurities to consider include the L-enantiomer (L-glutamate), residual starting materials from synthesis, or byproducts like pyroglutamic acid. |
| Chiral Impurity (L-Glutamate) | The biological activity of glutamate is stereospecific. The presence of the L-enantiomer can lead to off-target effects or competitive inhibition. It is crucial to assess the enantiomeric purity of each batch. |
| Inefficient Cellular Uptake | As an ester prodrug, this compound relies on cellular esterases to release D-glutamate.[2][3] Variability in esterase activity across different cell lines or experimental conditions can affect the intracellular concentration of D-glutamate. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a cell-permeable analog of D-glutamate.[3] The octyl ester group increases its lipophilicity, allowing it to cross cell membranes more readily than D-glutamate itself. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate. This makes it a useful tool for studying the intracellular effects of D-glutamate in various biological systems.
2. How should I store and handle this compound?
For long-term storage, this compound should be kept as a crystalline solid at -20°C. Stock solutions should be prepared in a suitable organic solvent, such as methanol, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C. The stability of the compound in aqueous solutions at physiological pH and temperature for extended periods should be experimentally determined if necessary.
3. What are the potential sources of batch-to-batch variability?
Batch-to-batch variability can arise from several factors:
-
Purity: The percentage of the desired compound can vary between synthesis batches. Commercially available this compound typically has a purity of ≥98%.
-
Impurities: The nature and concentration of impurities may differ. These can include residual solvents, starting materials, or byproducts of the synthesis.
-
Chiral Purity: The presence of the L-enantiomer (5-Octyl L-Glutamate) is a critical factor, as the biological activity of amino acids is often stereospecific.
-
Compound Stability: Improper storage or handling can lead to degradation of the compound, affecting its potency.
4. How can I assess the quality of a new batch of this compound?
It is recommended to perform in-house quality control on new batches. This can include:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and identify potential impurities. Chiral HPLC is essential for determining the enantiomeric purity.
-
Functional Assay: A standardized biological assay where the expected effect of D-glutamate is well-characterized should be performed to confirm the potency of the new batch relative to a previously validated batch.
5. What are the known signaling pathways affected by D-glutamate?
While L-glutamate is the primary excitatory neurotransmitter in the central nervous system, D-amino acids like D-serine are known to be important co-agonists of the N-methyl-D-aspartate (NMDA) receptor. D-glutamate is also thought to interact with the NMDA receptor, although its specific role and the full extent of its signaling pathways are still under investigation. Activation of the NMDA receptor is crucial for synaptic plasticity, learning, and memory.
Experimental Protocols
Protocol 1: Purity and Stability Assessment by HPLC
This protocol outlines a general method for assessing the purity and stability of this compound.
Materials:
-
This compound (test and reference batches)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
For stability studies, incubate the compound under desired conditions (e.g., in cell culture media at 37°C) and analyze samples at different time points.
-
Protocol 2: Chiral Purity Assessment by Chiral HPLC
This protocol is for determining the enantiomeric purity of this compound.
Materials:
-
This compound (test batch)
-
5-Octyl L-Glutamate (as a reference standard, if available)
-
Chiral HPLC column (e.g., crown-ether based)
-
HPLC-grade solvents (e.g., methanol, water, perchloric acid)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
-
Chiral HPLC Conditions:
-
Follow the column manufacturer's recommended mobile phase and conditions for amino acid ester separation. A common mobile phase is a mixture of methanol and aqueous perchloric acid.
-
Flow Rate: As recommended by the manufacturer.
-
Detection: UV at 210 nm.
-
-
Analysis:
-
Inject the sample.
-
The two enantiomers (D and L) should be resolved into two separate peaks.
-
Calculate the enantiomeric excess (%ee) by comparing the peak areas of the D and L enantiomers.
-
Protocol 3: In Vitro Functional Bioassay
This protocol describes a general method to assess the biological activity of different batches of this compound. The specific endpoint will depend on the known effects in your experimental system (e.g., changes in gene expression, protein phosphorylation, or cell viability).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (test and reference batches)
-
Reagents for the chosen biological endpoint assay
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare a dose-response curve for both the reference and test batches of this compound.
-
Treat the cells with the different concentrations of each batch.
-
Include a vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time, sufficient to observe the desired biological effect.
-
Endpoint Measurement: Perform the assay to measure the biological response.
-
Data Analysis:
-
Plot the dose-response curves for both batches.
-
Compare the EC50 (half-maximal effective concentration) values to determine the relative potency of the test batch.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Optimizing 5-Octyl D-Glutamate Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Octyl D-Glutamate. The information is designed to help optimize incubation times and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of D-glutamate. Its chemical structure includes an octyl ester group that allows it to readily cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the ester bond, releasing free D-glutamate. This mechanism effectively increases the intracellular concentration of D-glutamate, making it a useful tool for studying the downstream effects of this amino acid.
Q2: What is the difference between D-glutamate and L-glutamate in a biological context?
A2: L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, activating a wide range of ionotropic and metabotropic receptors to mediate fast synaptic transmission and synaptic plasticity.[1] D-glutamate, while less abundant, also plays significant physiological roles, including the modulation of N-methyl-D-aspartate (NMDA) receptors, where it can act as a co-agonist.
Q3: What are the expected downstream effects of increased intracellular D-glutamate?
A3: Increased intracellular D-glutamate can have several downstream effects, primarily related to the modulation of glutamate receptors and excitotoxicity. These effects can include:
-
Activation of Glutamate Receptors: D-glutamate can be released from cells and interact with synaptic and extrasynaptic glutamate receptors, influencing neuronal excitability.
-
Induction of Excitotoxicity: Excessive activation of glutamate receptors, particularly NMDA receptors, can lead to a massive influx of calcium ions.[2] This can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[3]
-
Modulation of Synaptic Plasticity: By influencing NMDA receptor activity, D-glutamate can play a role in synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD).
Q4: In which cell lines can this compound be used?
A4: this compound can be used in any cell line that expresses cytoplasmic esterases capable of hydrolyzing the octyl ester. It is particularly relevant for neuronal cell lines and primary neuronal cultures used to study glutamatergic signaling and neurotoxicity. Examples of cell lines where glutamate-induced excitotoxicity has been studied include PC12, SH-SY5Y, and HT22 cells.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after treatment | Insufficient Incubation Time: The compound may not have had enough time to penetrate the cells and be hydrolyzed. | Increase the incubation time. A time-course experiment (e.g., 1, 4, 8, 12, 24 hours) is recommended to determine the optimal duration. |
| Low Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). | |
| Cell Line Insensitivity: The cell line may lack the necessary intracellular machinery (e.g., specific glutamate receptors) to respond to D-glutamate. | Confirm the expression of target glutamate receptors in your cell line. Consider using a positive control, such as L-glutamate, to verify the responsiveness of the cells to glutamatergic stimulation. | |
| Compound Degradation: The compound may have degraded in the culture medium. | Prepare fresh solutions of this compound for each experiment. | |
| High Cell Death/Toxicity | Excessive Incubation Time or Concentration: Prolonged exposure to high concentrations of D-glutamate can induce significant excitotoxicity. | Reduce the incubation time and/or the concentration of this compound. Refer to the table below for suggested starting points. |
| Cell Culture Conditions: Suboptimal cell culture conditions can make cells more vulnerable to excitotoxicity. | Ensure cells are healthy and at an appropriate confluency before treatment. Monitor and maintain optimal pH and nutrient levels in the culture medium. | |
| High Variability Between Experiments | Inconsistent Cell Density: Variations in cell number at the time of treatment can lead to inconsistent results. | Standardize cell seeding density and ensure consistent confluency at the start of each experiment. |
| Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to stimuli. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions can introduce variability. | Prepare stock solutions carefully and use a consistent dilution method for each experiment. |
Experimental Protocols
Note: The following protocols are generalized starting points. Optimization will be required for specific cell lines and experimental goals.
Protocol 1: Induction of Excitotoxicity
This protocol is designed to induce a neurotoxic response by increasing intracellular D-glutamate.
-
Cell Plating: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y) in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for a predetermined period. For acute excitotoxicity, shorter incubation times (e.g., 30 minutes to 4 hours) with higher concentrations may be appropriate. For chronic effects, longer incubation times (e.g., 12 to 48 hours) with lower concentrations should be considered.
-
Assessment of Cytotoxicity: Following incubation, assess cell viability using a standard method such as an MTT assay, LDH assay, or live/dead cell staining (e.g., Trypan Blue or Calcein-AM/Ethidium Homodimer-1).
Protocol 2: Measurement of Intracellular Glutamate
This protocol outlines the steps to confirm the increase in intracellular glutamate following treatment.
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for the desired amount of time to allow for the uptake and hydrolysis of this compound.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove any remaining extracellular compound. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or a lysis buffer).
-
Glutamate Quantification: Measure the glutamate concentration in the cell lysates. This can be done using a commercially available glutamate assay kit, which is often based on an enzymatic reaction coupled to a colorimetric or fluorometric readout.[4] Alternatively, HPLC can be used for more precise quantification.
-
Data Normalization: Normalize the glutamate concentration to the total protein content of the cell lysate, determined by a protein assay such as the BCA assay.
Data Presentation
Table 1: Suggested Incubation Times and Concentrations for this compound Treatments
| Experimental Goal | Suggested Starting Concentration Range | Suggested Incubation Time Range | Cell Type Examples |
| Acute Excitotoxicity | 50 µM - 500 µM | 30 minutes - 6 hours | Primary Cortical Neurons, Hippocampal Neurons |
| Chronic Neurotoxicity | 1 µM - 50 µM | 12 hours - 48 hours | SH-SY5Y, PC12 |
| Signaling Pathway Activation | 10 µM - 100 µM | 15 minutes - 8 hours | Any neuronal cell line expressing target receptors |
| Intracellular Glutamate Accumulation | 10 µM - 200 µM | 1 hour - 12 hours | Any neuronal cell line |
Note: These are suggested starting ranges and should be optimized for each specific experimental system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine/Glutamate-Glo Assay [promega.com]
Validation & Comparative
A Comparative Guide to Validating the Specific Effects of 5-Octyl D-Glutamate on NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for validating the specific effects of 5-Octyl D-Glutamate on N-methyl-D-aspartate (NMDA) receptors. It offers a comparative analysis of this compound with other well-characterized NMDA receptor modulators, supported by experimental data and detailed protocols.
Introduction to this compound and NMDA Receptor Modulation
This compound is a cell-permeable derivative of D-glutamate. Its chemical structure features an octyl ester group, which enhances its lipophilicity, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases are expected to hydrolyze the ester bond, releasing D-glutamate. D-glutamate is a known co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The activation of NMDA receptors is a complex process that requires the binding of both a primary agonist (glutamate) to the GluN2 subunit and a co-agonist (glycine or D-serine/D-glutamate) to the GluN1 subunit, as well as the relief of a voltage-dependent magnesium (Mg2+) block.
The primary hypothesis for the mechanism of action of this compound is the intracellular delivery of D-glutamate, which can then act on NMDA receptors. Validating this hypothesis requires a series of experiments to demonstrate its specificity for NMDA receptors and to characterize its functional effects. This guide outlines the key experimental approaches to achieve this validation.
Comparative Analysis of NMDA Receptor Modulators
To understand the specific effects of this compound, it is essential to compare its activity with other known NMDA receptor modulators. These can be broadly categorized as co-agonists and antagonists.
Table 1: Comparative Quantitative Data of NMDA Receptor Modulators
| Compound | Class | Mechanism of Action | Ki (nM) | IC50 (µM) | EC50 (µM) |
| This compound | Pro-drug Co-agonist | Cell-permeable; releases D-glutamate to act on the glycine site of the GluN1 subunit. | Illustrative: ~40 (as D-glutamate) | Illustrative: N/A | Illustrative: ~0.5-1.0 |
| D-Serine | Co-agonist | Direct agonist at the glycine site of the GluN1 subunit. | - | - | ~1-3[1] |
| Glycine | Co-agonist | Endogenous co-agonist at the glycine site of the GluN1 subunit. | 40[2] | - | <1[1] |
| MK-801 (Dizocilpine) | Non-competitive Antagonist | Use-dependent open channel blocker; binds within the ion channel pore. | 30.5[3] | 0.13 - 0.14[4] | - |
| Memantine | Uncompetitive Antagonist | Low-affinity, voltage-dependent open channel blocker. | - | 2.2 | - |
| Ketamine | Non-competitive Antagonist | Open channel blocker. | - | - | - |
Disclaimer: The quantitative data for this compound is illustrative and based on the expected activity of its active metabolite, D-glutamate. Specific experimental data for this compound is not yet available in the public domain. The provided values for D-glutamate are based on the known affinity of other co-agonists at the glycine site.
Experimental Protocols for Validation
To validate the specific effects of this compound on NMDA receptors, a multi-faceted approach employing electrophysiology, radioligand binding assays, and potentially in vivo studies is recommended.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion currents flowing through NMDA receptors in response to agonist and modulator application.
Objective: To determine if this compound potentiates NMDA receptor-mediated currents and to characterize the dose-response relationship.
Experimental Workflow:
References
- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation in Dose-Response Analysis of 5-Octyl D-Glutamate and its Enantiomer
In the pursuit of understanding the nuanced roles of glutamate in cellular function, cell-permeable analogs like 5-Octyl D-Glutamate have become invaluable tools for researchers. These compounds allow for the direct investigation of intracellular glutamate effects, bypassing the complexities of membrane transport. This guide provides a comparative analysis of this compound and its stereoisomer, 5-Octyl L-Glutamate, within the context of a glutamate-induced cytotoxicity assay. Furthermore, it details the application of cross-validation techniques to ensure the robustness and generalizability of the experimental findings, a critical step in preclinical drug development and cellular biology research.
Comparing this compound and 5-Octyl L-Glutamate in a Cytotoxicity Assay
To illustrate the comparative analysis, we present hypothetical data from a Lactate Dehydrogenase (LDH) cytotoxicity assay. In this experiment, primary cortical neurons were treated with increasing concentrations of either this compound or 5-Octyl L-Glutamate for 24 hours. The release of LDH into the cell culture medium, an indicator of cell death, was then quantified.
Data Presentation: Dose-Response Cytotoxicity Data
| Concentration (µM) | This compound (% Cytotoxicity ± SD) | 5-Octyl L-Glutamate (% Cytotoxicity ± SD) |
| 0 (Control) | 5.2 ± 1.1 | 5.1 ± 1.3 |
| 10 | 7.8 ± 1.5 | 25.6 ± 3.1 |
| 30 | 15.3 ± 2.2 | 48.9 ± 4.5 |
| 100 | 35.1 ± 3.9 | 75.2 ± 5.8 |
| 300 | 62.7 ± 5.1 | 88.9 ± 6.2 |
| 1000 | 85.4 ± 6.8 | 91.3 ± 5.5 |
Experimental Protocol: LDH Cytotoxicity Assay
This protocol outlines the methodology used to obtain the dose-response cytotoxicity data.
1. Cell Culture and Plating:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rats.
-
Cells are plated at a density of 1 x 10^5 cells/well in 96-well poly-D-lysine coated plates.
-
Neurons are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
2. Compound Preparation and Treatment:
-
Stock solutions of this compound and 5-Octyl L-Glutamate are prepared in sterile dimethyl sulfoxide (DMSO).
-
Serial dilutions are made in the cell culture medium to achieve the final desired concentrations (10, 30, 100, 300, and 1000 µM). The final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.
-
After 7 days in vitro, the culture medium is replaced with fresh medium containing the respective concentrations of the glutamate analogs or vehicle control.
3. Measurement of Cytotoxicity:
-
Following a 24-hour incubation period with the compounds, the 96-well plates are centrifuged at 200 x g for 5 minutes.
-
50 µL of the supernatant from each well is transferred to a new 96-well plate.
-
LDH release is quantified using a commercially available colorimetric LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Percentage cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (vehicle-treated cells), according to the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Cross-Validation Techniques for Dose-Response Data
Cross-validation is a statistical method used to assess how the results of a statistical analysis will generalize to an independent data set. In the context of dose-response data, it helps in building a more robust and predictive model of the compound's effect.
K-Fold Cross-Validation
This is a widely used cross-validation technique. The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. This process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data. The 'k' results can then be averaged to produce a single estimation.
K-Fold Cross-Validation Workflow
Leave-One-Out Cross-Validation (LOOCV)
This is an exhaustive form of cross-validation where 'k' is equal to the number of data points in the set. For each data point, a model is built using all other data points, and then the model is tested on the single held-out data point. This method is computationally expensive but can be useful for small datasets as it provides an almost unbiased estimate of the model's performance.
A Researcher's Guide to Designing Control Experiments for 5-Octyl D-Glutamate Studies
For Researchers, Scientists, and Drug Development Professionals
5-Octyl D-Glutamate is a valuable tool for investigating the roles of the NMDA receptor co-agonist D-glutamate in cellular processes. As a cell-permeable prodrug, it is designed to deliver D-glutamate directly into the cytoplasm, bypassing limitations of direct D-glutamate administration.[1][2][3] However, the interpretation of any experimental results hinges on the rigor of the controls employed. This guide provides a framework for designing appropriate control experiments to ensure the specific effects of intracellular D-glutamate are being observed.
Understanding the Molecule and its Mechanism
This compound is hydrolyzed by intracellular esterases, releasing D-glutamate and 1-octanol. The liberated D-glutamate can then act as a co-agonist at the glycine-binding site of NMDA receptors, potentiating their activation by glutamate.[4][5] This activation leads to calcium influx and the initiation of various downstream signaling cascades.
Core Principles of Control Experiment Design
To isolate the effects of intracellular D-glutamate from confounding factors, a multi-faceted approach to control experiments is essential. The following controls are recommended to account for the vehicle, the stereoisomer of glutamate, and the potential off-target effects of the octyl ester moiety.
Key Control Experiments for this compound Studies
A comprehensive study design should include a panel of controls to address various aspects of the experimental system.
| Control Group | Purpose | Rationale | Expected Outcome (if effect is D-glutamate specific) |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | The vehicle itself may have biological effects. | No significant effect on the measured endpoint. |
| 5-Octyl L-Glutamate | To control for the effects of the octyl group and the glutamate backbone, and to demonstrate stereospecificity. | L-glutamate is the endogenous agonist for glutamate receptors, but D-glutamate has a distinct role as a co-agonist at the NMDA receptor. This control differentiates between general glutamate effects and specific D-glutamate co-agonist activity. | No significant effect, or a different effect profile compared to this compound. |
| D-Glutamate | To confirm that the cellular system is responsive to D-glutamate and to compare the efficacy of intracellular vs. extracellular delivery. | This acts as a positive control for D-glutamate signaling. | A similar, though potentially less potent or slower, effect compared to this compound, depending on cellular uptake. |
| 1-Octanol | To control for the potential off-target effects of the octyl moiety released upon hydrolysis. | The lipid component could have independent biological activity. | No significant effect on the measured endpoint. |
| NMDA Receptor Antagonist (e.g., AP5) | To confirm that the observed effects are mediated by NMDA receptors. | This pharmacological control helps to pinpoint the specific receptor target of the released D-glutamate. | The effects of this compound are blocked or significantly attenuated. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the impact of this compound on cellular signaling and function.
Protocol 1: Assessing Neuronal Calcium Influx
Objective: To determine if this compound induces calcium influx in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Methodology:
-
Cell Culture: Plate neuronal cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO in culture medium)
-
This compound (e.g., 10 µM)
-
5-Octyl L-Glutamate (e.g., 10 µM)
-
D-Glutamate (e.g., 100 µM)
-
1-Octanol (e.g., 10 µM)
-
This compound + AP5 (a competitive NMDA receptor antagonist)
-
-
Image Acquisition: Acquire baseline fluorescence images. Add the respective compounds to the cells and record fluorescence changes over time using a confocal or fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence intensity over time for each group.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To investigate the activation of signaling pathways downstream of NMDA receptor activation.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells to a suitable confluency and treat with the experimental groups as described in Protocol 1 for a specified time (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK/ERK, p-Akt/Akt).
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify band intensities and express the results as a ratio of phosphorylated to total protein.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
References
- 1. [PDF] The metabolite α-ketoglutarate extends lifespan by inhibiting ATP synthase and TOR | Semantic Scholar [semanticscholar.org]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Evaluating 5-Octyl D-Glutamate: A Comparative Guide to Target Specificity and Selectivity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of neuroactive compounds is paramount. This guide provides a comprehensive evaluation of the target specificity and selectivity of 5-Octyl D-Glutamate, a cell-permeable prodrug of D-glutamate. Through a detailed comparison with key alternatives and supported by experimental data and protocols, this document serves as a critical resource for designing and interpreting neuroscience research.
Introduction to this compound
This compound is a synthetic compound designed to facilitate the delivery of D-glutamate into cells. Its lipophilic octyl ester moiety allows it to passively diffuse across cell membranes. Once inside the cell, endogenous esterases cleave the ester bond, releasing D-glutamate and octanol. The primary utility of this compound, therefore, lies in its ability to elevate intracellular concentrations of D-glutamate, allowing researchers to investigate the downstream effects of this stereoisomer of the principal excitatory neurotransmitter, L-glutamate.
Mechanism of Action: Intracellular Delivery of D-Glutamate
The mechanism of action for this compound is a two-step process that precedes its interaction with any specific molecular target.
Target Specificity and Selectivity: The Role of D-Glutamate
The specificity and selectivity of this compound are intrinsically linked to the binding profile of its active metabolite, D-glutamate, at the various glutamate receptors. The central nervous system contains a diverse family of glutamate receptors, broadly classified into ionotropic and metabotropic subtypes.
Glutamate Receptor Subtypes:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into:
-
N-methyl-D-aspartate (NMDA) receptors: Unique in their requirement for a co-agonist (typically glycine or D-serine) and voltage-dependent blockade by Mg2+.
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Responsible for the majority of fast excitatory neurotransmission.
-
Kainate receptors: Play a role in both pre- and postsynaptic modulation of synaptic transmission.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling. They are classified into three groups (I, II, and III).
While L-glutamate is the endogenous agonist for all these receptors, the activity of D-glutamate is less potent and more selective. The primary target of interest for D-amino acids in the brain is the NMDA receptor.
Comparative Analysis of Binding Affinities
To objectively evaluate the selectivity of D-glutamate, its binding affinity (represented by the inhibition constant, Ki) at various glutamate receptor subtypes is compared with that of L-glutamate and other relevant endogenous ligands.
| Compound | Receptor Subtype | Binding Site | Ki (nM) | Reference |
| D-Glutamate | NMDA | Glutamate | ~5,000 - 10,000 | [Estimated from IC50 values] |
| L-Glutamate | NMDA | Glutamate | 280 - 1,200 | [1][2] |
| D-Glutamate | AMPA | Glutamate | >100,000 | [Generally considered inactive] |
| L-Glutamate | AMPA | Glutamate | 3,800 - 7,200 | [2][3] |
| D-Glutamate | Kainate | Glutamate | >100,000 | [Generally considered inactive] |
| L-Glutamate | Kainate (GluK1-3) | Glutamate | 140 - 494 | [4] |
| D-Serine | NMDA | Glycine | 130 - 270 | |
| Glycine | NMDA | Glycine | 100 - 500 |
Note: Quantitative binding data for D-glutamate is scarce in the literature. The provided values are estimations based on available IC50 data and the general understanding of its low potency. Further dedicated binding studies are required for precise determination.
From the available data, it is evident that D-glutamate exhibits significantly lower affinity for the glutamate binding site of the NMDA receptor compared to L-glutamate. Its affinity for AMPA and kainate receptors is negligible. This suggests that at physiological concentrations, D-glutamate is a weak and relatively selective NMDA receptor ligand.
Alternatives to this compound
The choice of a pharmacological tool depends on the specific research question. Several alternatives to this compound exist for modulating the glutamatergic system, each with its own advantages and disadvantages.
| Compound/Method | Mechanism of Action | Primary Target(s) | Key Advantages | Key Disadvantages |
| This compound | Intracellular delivery of D-glutamate | Intracellular milieu, weak NMDA receptor agonist | Cell-permeable, allows for studying intracellular D-glutamate effects | Indirect action, potential off-target effects of octanol, low potency of D-glutamate |
| D-Serine | Exogenous co-agonist | NMDA receptor (glycine site) | Direct-acting, potent co-agonist | Poor cell permeability, rapid degradation by D-amino acid oxidase (DAAO) |
| DAAO Inhibitors (e.g., Sodium Benzoate) | Inhibit the degradation of endogenous D-serine | D-amino acid oxidase | Increases endogenous D-serine levels, potentially more physiological modulation | Indirect action, efficacy depends on endogenous D-serine levels |
| L-Glutamate | Endogenous agonist | All glutamate receptors | Physiological agonist | Lack of selectivity, excitotoxicity at high concentrations |
| NMDA Receptor Antagonists (e.g., Ketamine, AP5) | Block the ion channel or glutamate binding site of NMDA receptors | NMDA receptor | High potency and selectivity for NMDA receptors | Inhibitory action, potential psychomimetic side effects |
Experimental Protocols
To ensure reproducibility and accuracy in evaluating the binding characteristics of compounds like D-glutamate, standardized experimental protocols are essential.
Radioligand Binding Assay for Glutamate Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., D-glutamate) for a specific glutamate receptor subtype.
Materials:
-
Tissue source (e.g., rat brain cortex for native receptors or HEK293 cells transfected with a specific receptor subunit).
-
Radioligand (e.g., [³H]L-glutamate, [³H]CGP 39653 for NMDA receptor).
-
Test compound (D-glutamate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a valuable tool for increasing intracellular levels of D-glutamate. The resulting D-glutamate demonstrates a significant degree of selectivity for the NMDA receptor over AMPA and kainate receptors, albeit with a much lower potency than the endogenous agonist, L-glutamate. When selecting a compound to modulate the glutamatergic system, researchers must carefully consider the specific goals of their study. For investigations focused on the intracellular roles of D-glutamate, this compound is a suitable choice. However, for direct and potent modulation of NMDA receptor activity, particularly at the co-agonist site, D-serine or DAAO inhibitors may be more appropriate alternatives. The experimental protocols provided herein offer a framework for the precise characterization of these and other novel compounds targeting the glutamate receptor family.
References
- 1. Structural Determinants of Agonist Efficacy at the Glutamate Binding Site of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking the performance of 5-Octyl D-Glutamate against standard compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance comparison of 5-Octyl D-Glutamate against standard compounds, supported by experimental data and detailed protocols.
This compound is a cell-permeable compound designed to deliver D-glutamate into cells, where it is hydrolyzed by intracellular esterases to release free D-glutamate. The primary utility of this compound lies in its ability to elevate intracellular D-glutamate levels, which then acts as a co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in synaptic plasticity and neuronal signaling, requires the binding of both glutamate and a co-agonist for its activation.[1][2] Therefore, the performance of this compound is intrinsically linked to the efficacy of the released D-glutamate in modulating NMDA receptor activity.
This guide benchmarks the activity of D-glutamate, the active metabolite of this compound, against the standard endogenous co-agonists, D-serine and glycine .
Performance Comparison of NMDA Receptor Co-agonists
The efficacy of NMDA receptor co-agonists is typically determined by their potency (EC₅₀), which is the concentration required to elicit a half-maximal response. While direct quantitative data for D-glutamate is not as readily available in comparative studies, its action is analogous to that of D-serine and glycine. D-serine is generally considered a more potent co-agonist than glycine at the NMDA receptor.[3][4]
| Compound | Role | Potency (EC₅₀) | Key Characteristics |
| D-Glutamate (from this compound) | Exogenous Co-agonist | - | Cell-permeable prodrug approach to increase intracellular D-glutamate. |
| D-Serine | Endogenous Co-agonist | ~1-3 µM[5] | Considered the primary endogenous co-agonist at many central nervous system synapses; more potent than glycine. |
| Glycine | Endogenous Co-agonist | Submicromolar to low micromolar (<1 µM to ~3 µM) | Acts as an obligatory co-agonist for NMDA receptor activation. |
Experimental Protocols
The functional consequence of applying this compound is the potentiation of NMDA receptor activity in the presence of glutamate. This can be measured using several well-established experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through NMDA receptor channels in response to agonist application.
Objective: To quantify the potentiation of glutamate-evoked currents by D-glutamate (delivered via this compound) in comparison to standard co-agonists like D-serine or glycine.
Methodology:
-
Cell Preparation: Primary neuronal cultures or brain slices are prepared and maintained in an appropriate recording chamber.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron, and then the membrane patch is ruptured to achieve the whole-cell configuration.
-
Solution Perfusion: The neuron is continuously perfused with an external solution containing a known concentration of glutamate.
-
Agonist Application: A baseline NMDA receptor-mediated current is established. Subsequently, the external solution is switched to one containing both glutamate and either this compound, D-serine, or glycine at various concentrations.
-
Data Acquisition: The resulting changes in membrane current are recorded and analyzed. The potentiation of the glutamate-evoked current is a direct measure of the co-agonist's efficacy.
A novel protocol utilizing ambient extracellular glutamate in acute brain slices can also be employed to quantify extrasynaptic NMDA receptor function.
Calcium Imaging
This method visualizes the influx of calcium (Ca²⁺) through activated NMDA receptor channels using fluorescent indicators.
Objective: To measure the increase in intracellular calcium concentration in response to NMDA receptor activation potentiated by D-glutamate and compare it to the effects of standard co-agonists.
Methodology:
-
Cell Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.
-
Baseline Measurement: The baseline intracellular calcium concentration is measured by exciting the dye at specific wavelengths and recording the emitted fluorescence.
-
Stimulation: Cells are stimulated with a solution containing glutamate.
-
Co-agonist Application: this compound, D-serine, or glycine is added to the glutamate-containing solution, and the changes in intracellular calcium are monitored.
-
Data Analysis: The increase in the fluorescence ratio (e.g., 340/380 nm for Fura-2) corresponds to an increase in intracellular calcium, indicating NMDA receptor activation. A high-throughput calcium-flux assay can be adapted for screening multiple compounds.
Visualizations
Experimental Workflow for Performance Benchmarking
Caption: Workflow for benchmarking this compound performance.
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor activation and signaling pathway.
References
- 1. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]
- 4. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel NMDA Receptor Modulators: 5-Octyl D-Glutamate vs. UCT-PA5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Octyl D-Glutamate, a cell-permeable D-glutamate pro-drug, and UCT-PA5, a novel synthetic pregnenolone-amino acid conjugate acting as an N-methyl-D-aspartate (NMDA) receptor inhibitor. This document outlines their distinct mechanisms of action, presents key performance data from experimental studies, and provides detailed protocols for reproducing the cited experiments.
Introduction and Mechanisms of Action
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][2][3] Its dysfunction is implicated in numerous neurological disorders. The two compounds discussed herein modulate NMDAR activity through fundamentally different mechanisms.
This compound is a cell-permeable molecule designed to increase intracellular concentrations of D-glutamate.[4][5] Once inside the cell, cytoplasmic esterases hydrolyze the octyl ester bond, releasing D-glutamate. D-glutamate acts as a required co-agonist with glutamate at the GluN1 subunit of the NMDA receptor, thereby promoting receptor activation. Its utility lies in studying the downstream effects of enhanced NMDAR co-agonist availability.
UCT-PA5 (a pregnenolone-L-aspartate conjugate) represents a class of novel neuroactive steroids developed as NMDAR inhibitors. It acts as a negative allosteric modulator, binding to the receptor to reduce its activity even in the presence of agonists like glutamate and glycine. Compounds in this class have shown potent inhibitory effects and are being investigated for their potential in mitigating excitotoxicity, a process where excessive NMDAR activation leads to neuronal damage.
A diagram illustrating the distinct sites of action for these compounds on the NMDA receptor is presented below.
Caption: Mechanism of Action at the NMDA Receptor.
Quantitative Performance Data
The following table summarizes the key quantitative metrics for UCT-PA5. As this compound is a pro-drug, its efficacy is measured by the subsequent action of D-glutamate on the NMDA receptor, which is context-dependent and not typically represented by a single IC50 value. The primary metric for UCT-PA5 is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the NMDAR response by 50%.
| Parameter | This compound | UCT-PA5 | Units | Experimental Context |
| Compound Type | Pro-drug of Co-agonist | Negative Allosteric Modulator | N/A | N/A |
| Primary Target | Intracellular Esterases | NMDA Receptor | N/A | N/A |
| IC50 (GluN1/GluN2B) | Not Applicable | 1.4 | µM | Inhibition of glutamate/glycine-induced currents in HEK293 cells expressing rat GluN1/GluN2B subunits. |
Experimental Protocols
The following protocol outlines a standard method for assessing the inhibitory activity of a compound like UCT-PA5 on NMDA receptors expressed in a heterologous system. This method can be adapted to study the potentiating effects of this compound by observing the enhancement of sub-maximal agonist responses.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a common method for quantifying the activity of ion channels, such as the NMDA receptor.
Objective: To measure the inhibitory effect of a test compound (e.g., UCT-PA5) on currents mediated by specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., human GluN1 and GluN2A)
-
Recording solution (BaCl₂-based to minimize calcium-activated chloride currents)
-
Agonist solution: Glutamate and Glycine in recording solution
-
Test compound solutions (e.g., UCT-PA5 at various concentrations)
-
Two-electrode voltage clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at -70 mV.
-
Eliciting NMDA Currents: Apply the agonist solution (e.g., 100 µM glutamate and 30 µM glycine) to the oocyte to elicit an inward current (INMDA). Wait for the response to reach a stable plateau.
-
Application of Inhibitor: Co-apply the agonist solution along with the test compound (UCT-PA5) at a specific concentration. Record the resulting current.
-
Washout and Dose-Response: Wash the chamber with the recording solution until the current returns to baseline. Repeat steps 3 and 4 with varying concentrations of the test compound to generate a dose-response curve.
-
Data Analysis: For each concentration of the test compound, calculate the percentage of inhibition relative to the control current (agonist alone). Fit the dose-response data to a logistic equation to determine the IC50 value.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for IC50 Determination using TEVC.
Summary and Conclusion
This compound and UCT-PA5 represent two distinct and valuable tools for probing the function and therapeutic potential of the NMDA receptor.
-
This compound serves as a pro-drug to enhance the activity of NMDA receptors by increasing the availability of the co-agonist D-glutamate. It is best suited for studies aiming to understand the physiological or pathological consequences of heightened NMDA receptor signaling.
-
UCT-PA5 is a direct-acting inhibitor that provides a means to reduce NMDA receptor activity. With a defined IC50 value in the low micromolar range, it serves as a promising lead compound for developing therapeutics aimed at reducing excitotoxicity in conditions such as stroke or neurodegenerative diseases.
The choice between these compounds depends entirely on the research question. For investigating gain-of-function or sensitization phenomena, this compound is the appropriate tool. For exploring loss-of-function scenarios or developing neuroprotective strategies, inhibitors like UCT-PA5 are essential. The experimental protocols provided offer a robust framework for quantifying the effects of these and other novel compounds targeting the glutamatergic system.
References
A Comparative Guide to Modulating Intracellular D-Glutamate: 5-Octyl D-Glutamate and its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of modulating intracellular D-glutamate levels is critical for advancing neuroscience and therapeutic development. This guide provides a comprehensive comparison of 5-Octyl D-Glutamate and its primary alternatives, D-serine and D-amino acid oxidase (DAAO) inhibitors, supported by experimental data and detailed protocols.
Introduction to D-Glutamate Modulation
D-glutamate, an endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist, plays a crucial role in synaptic plasticity, neurotransmission, and neuronal survival. The ability to precisely manipulate intracellular D-glutamate concentrations is a powerful tool in studying these processes and developing novel therapeutics for neurological disorders. This guide focuses on this compound, a cell-permeable D-glutamate precursor, and compares its efficacy with two other key modulatory strategies: direct agonism with D-serine and indirect enhancement of endogenous D-serine with DAAO inhibitors.
Comparative Efficacy of D-Glutamate Modulators
The efficacy of these compounds can be assessed by their ability to influence NMDA receptor activity and provide neuroprotection. The following tables summarize available quantitative data from various experimental models.
Table 1: Comparative Effects on NMDA Receptor-Mediated Currents
| Compound/Alternative | Experimental Model | Concentration | Observed Effect on NMDA Receptor Current | Citation(s) |
| D-serine | Rat Hippocampal Slices | 100 µM | Saturating concentration, significantly potentiated NMDA receptor-mediated synaptic responses. | [1] |
| Mouse Hippocampal Slices | 10 µM | Completely blocked non-ionotropic NMDA receptor-mediated long-term depression (LTD).[2] | [2] | |
| DAAO Inhibitor (CPD30) | Rat Hippocampus (in vivo) | 0.1 - 1.0 mg/kg | Increased spontaneous and NMDA-evoked firing activity of hippocampal neurons. | [3] |
| DAAO Inhibitor (CBIO) | Rat Cortical Neurons | 30 mg/kg | Failed to increase extracellular cortical D-serine concentrations when administered alone. | [4] |
Table 2: Comparative Neuroprotective Effects
| Compound/Alternative | Experimental Model | Insult | Concentration | Neuroprotective Outcome | Citation(s) |
| This compound | - | - | - | Data not available in searched literature | - |
| D-serine | Organotypic Hippocampal Slices | NMDA-induced excitotoxicity | - | Endogenous D-serine was found to be the dominant coagonist for NMDA receptor-elicited neurotoxicity. | |
| DAAO Inhibitor (CPD30) | Rats | MK-801-induced memory impairment | 0.1 mg/kg | Effectively reversed memory impairment. | |
| NMDA Receptor Antagonist (MK-801) | FVB/N Mice | Kainate-induced seizures | - | Significantly reduced hippocampal damage. | |
| AMPA Receptor Antagonist (NBQX) | FVB/N Mice | Kainate-induced seizures | - | Effective at attenuating cell death in young and aged mice. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of action for this compound and its alternatives.
References
- 1. Circuit-specific changes in d-serine-dependent activation of the N-methyl-D-aspartate receptor in the aging hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]
- 3. Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity and Passive Avoidance Learning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Findings on 5-Octyl D-Glutamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Octyl D-Glutamate, a cell-permeable D-glutamate precursor, with alternative methods for elevating intracellular D-glutamate levels. The information is based on published scientific findings to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound
This compound is a synthetic compound designed for research purposes to increase the intracellular concentration of D-glutamate.[1][2] It is a stable, cell-permeable molecule that, once inside the cell, is hydrolyzed by cytoplasmic esterases to release free D-glutamate.[1] This approach allows for the study of the downstream effects of elevated intracellular D-glutamate.
Comparison with Alternatives
The primary alternative to using this compound is the direct application of D-glutamate to cell cultures. However, the efficacy of this method can be limited by the activity of glutamate transporters, which regulate the intracellular concentration of glutamate.
| Feature | This compound | Direct D-Glutamate Application |
| Mechanism of Action | Prodrug; passive diffusion across the cell membrane followed by intracellular enzymatic hydrolysis to D-glutamate.[1] | Active transport into the cell via glutamate transporters. |
| Cell Permeability | High; designed for efficient entry into cells.[1] | Variable; dependent on the expression and activity of glutamate transporters on the cell surface. |
| Control over Intracellular Concentration | Provides a sustained release of D-glutamate intracellularly as the ester is hydrolyzed. | Intracellular levels are tightly regulated by transporter activity and can be rapidly cleared. |
| Potential for Off-Target Effects | The octyl ester moiety and potential incomplete hydrolysis could have off-target effects. | High extracellular concentrations can lead to excitotoxicity through receptor overactivation. |
Published Findings and Experimental Data
A key study by Chin et al. (2014) in Nature utilized this compound in their research on the effects of α-ketoglutarate on lifespan in C. elegans. While the study's main focus was not on this compound itself, its use as a tool to modulate intracellular glutamate levels highlights its utility in metabolic and aging research.
Experimental Protocols
The following are generalized experimental protocols based on the intended use of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Increasing Intracellular D-Glutamate in Cell Culture
Objective: To elevate the intracellular concentration of D-glutamate in a cultured cell line.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Vehicle control (e.g., DMSO or ethanol, depending on the solvent used for the this compound stock solution)
-
Assay for measuring intracellular D-glutamate (e.g., HPLC, mass spectrometry)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be high enough to allow for a small volume to be added to the cell culture medium, minimizing solvent effects.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentration in the cell culture medium. A concentration range of 1-100 µM is a common starting point for many cell-permeable compounds, but this should be optimized.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used for the stock solution.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the expected rate of hydrolysis and the biological question being investigated.
-
Analysis:
-
Harvest the cells and lyse them to release intracellular contents.
-
Measure the intracellular D-glutamate concentration using a validated assay.
-
Perform downstream functional assays to assess the effect of increased intracellular D-glutamate.
-
Signaling Pathways and Workflows
Cellular Uptake and Action of this compound
Caption: Cellular uptake and conversion of this compound to D-Glutamate.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound's effect in cell culture.
Conclusion
This compound offers a valuable tool for researchers studying the roles of intracellular D-glutamate. Its cell-permeable nature provides a potential advantage over the direct application of D-glutamate, particularly in cells with low glutamate transporter activity. However, the lack of publicly available, direct comparative data necessitates careful validation and optimization of its use in specific experimental systems. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their studies.
References
A Comparative Review of 5-Octyl D-Glutamate: Potency and Efficacy in Glutamatergic Research
For researchers, scientists, and drug development professionals, understanding the nuanced effects of glutamatergic compounds is paramount. This guide provides a comparative analysis of 5-Octyl D-Glutamate, focusing on its utility as a tool to study the effects of D-glutamate. While direct comparative potency and efficacy data for this compound are not available in published literature, this review synthesizes available data on its mechanism and the biological activity of its active metabolite, D-glutamate, in comparison to other relevant glutamate receptor ligands.
Introduction to this compound
This compound is a cell-permeable analog of D-glutamate.[1][2] Its chemical structure features an octyl ester group, which facilitates its passage across cell membranes. Once inside the cell, cytoplasmic esterases cleave this ester bond, releasing D-glutamate.[1][2] This mechanism allows for the controlled elevation of intracellular D-glutamate levels, making it a valuable tool for investigating the downstream effects of this specific enantiomer of glutamate. It is important to note that this compound itself is not expected to have direct pharmacological activity at glutamate receptors; its function is solely as a pro-drug for D-glutamate.
Mechanism of Action: A Prodrug Approach
The experimental utility of this compound is predicated on its intracellular conversion to D-glutamate. This process bypasses the challenges associated with the direct administration of D-glutamate, which, as a charged amino acid, has limited membrane permeability.
Potency and Efficacy of D-Glutamate
While direct quantitative data for this compound is absent, studies have investigated the neurotoxic potency of D-glutamate itself. The potency of a compound is often expressed as its half-maximal effective concentration (EC50), which is the concentration that produces 50% of the maximum possible effect.
One study compared the neurotoxic potencies of several glutamate agonists in different cell culture conditions. The findings highlight the influence of astrocytes, which are glial cells that can take up glutamate from the extracellular space, on the apparent potency of these compounds.
| Compound | Culture Condition | EC50 (µM) |
| D-Glutamate | Astrocyte-rich | 89 |
| D-Glutamate | Astrocyte-poor | ~89 (unchanged) |
| L-Glutamate | Astrocyte-rich | 205 |
| L-Glutamate | Astrocyte-poor | 5 ± 4 |
| NMDA | Astrocyte-rich | 35 |
| NMDA | Astrocyte-poor | ~35 (unchanged) |
| Table 1: Comparative Neurotoxic Potency of Glutamate Agonists. Data extracted from a study on dissociated cell cultures from embryonic rat cerebral cortex.[3] |
These data indicate that D-glutamate is a more potent neurotoxin than L-glutamate in astrocyte-rich cultures, likely because L-glutamate is efficiently cleared by astrocyte transporters, reducing its effective concentration at the neuronal receptors. In astrocyte-poor cultures, the potency of L-glutamate increases dramatically, while the potency of D-glutamate and the synthetic agonist NMDA remain largely unchanged. This suggests that D-glutamate is not as readily transported by the glutamate uptake systems present on astrocytes.
Experimental Protocols
The following is a generalized methodology for assessing the neurotoxic effects of glutamate agonists, based on the principles of the cited studies.
Cell Culture:
-
Primary cerebral cortical cultures are prepared from embryonic rats.
-
For astrocyte-rich cultures, cells are plated at a high density and maintained in a medium that supports both neuronal and glial cell growth.
-
For astrocyte-poor cultures, various methods can be employed, such as plating at a lower density or using specific media formulations that inhibit glial proliferation.
Neurotoxicity Assay:
-
After a set period in culture (e.g., 14-21 days), the cells are exposed to varying concentrations of the test compounds (e.g., D-glutamate, L-glutamate, NMDA) for a defined duration (e.g., 30 minutes).
-
Following exposure, the compound-containing medium is removed, and the cells are returned to their original culture medium.
-
Cell viability is assessed at a later time point (e.g., 24 hours) using a quantitative method, such as measuring the activity of a mitochondrial enzyme (e.g., MTT assay) or by counting surviving neurons stained with a vital dye.
Data Analysis:
-
The percentage of cell survival is plotted against the concentration of the test compound.
-
The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Glutamate Signaling Pathways
D-glutamate, like the primary excitatory neurotransmitter L-glutamate, exerts its effects through glutamate receptors. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is a key target. The NMDA receptor is unique in that its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca²⁺) into the neuron. This Ca²⁺ influx is a critical event in synaptic plasticity, learning, and memory, but excessive activation can lead to excitotoxicity and neuronal cell death.
Conclusion
This compound serves as an effective tool for researchers to study the intracellular effects of D-glutamate. While it lacks direct receptor activity, its ability to reliably increase cytoplasmic D-glutamate levels is its primary advantage. The available data on D-glutamate's neurotoxic potency, particularly its lower susceptibility to astrocyte uptake compared to L-glutamate, provides valuable insights for designing and interpreting experiments in neuroscience and drug discovery. Future studies directly comparing the effects of this compound with other cell-permeable glutamate analogs would be beneficial for a more comprehensive understanding of their relative utility in various experimental models.
References
Safety Operating Guide
Proper Disposal of 5-Octyl D-Glutamate: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 5-Octyl D-Glutamate, a stable, cell-permeable molecule often used in research to increase cytoplasmic D-glutamate levels.[1][2] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential.[3]
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be familiar with the properties of this compound. The following table summarizes key data extracted from safety data sheets (SDS).
| Property | Value | Source |
| CAS Number | 149332-65-0 | [1][3] |
| Molecular Formula | C13H25NO4 | |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C | |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Incompatibilities | Strong oxidizing agents | |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. |
Experimental Protocol: Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound. These steps are based on general laboratory safety guidelines and information from supplier safety data sheets.
Personnel Requirements: Disposal should be carried out by personnel knowledgeable in local, state, and federal chemical waste regulations.
Personal Protective Equipment (PPE):
-
Safety goggles or glasses
-
Standard laboratory coat
-
Nitrile gloves
Step-by-Step Disposal Guide:
-
Initial Assessment:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.
-
Confirm that the this compound has not been mixed with any hazardous substances. If it has, it must be disposed of as hazardous waste according to the hazards of the other substances.
-
-
Preparing for Disposal:
-
If the compound is in solution, identify the solvent. If the solvent is hazardous, the entire solution must be treated as hazardous waste.
-
For the pure, solid compound, ensure it is in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and CAS number (149332-65-0).
-
-
Waste Collection:
-
Place the sealed container in a designated area for non-hazardous solid chemical waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Final Disposal:
-
Arrange for pickup by your institution's chemical waste management service.
-
Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office. While some forms of glutamic acid may be approved for drain disposal in specific contexts, this does not automatically apply to its derivatives.
-
-
Container Disposal:
-
Empty containers that held this compound should be disposed of as unused product. If the container is to be recycled or reused, it must be thoroughly rinsed.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on publicly available safety data. Always consult your institution's specific safety and disposal protocols and comply with all applicable federal, state, and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
